5-[Bromoacetamido]tetramethylrhodamine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOXEKVATBJGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CBr)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407493 | |
| Record name | 5-[Bromoacetamido]tetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166442-38-2 | |
| Record name | N-[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]-2-bromoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166442-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[Bromoacetamido]tetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-[Bromoacetamido]tetramethylrhodamine (5-BTR): A Comprehensive Technical Guide for Advanced Labeling Applications
Introduction
In the dynamic landscape of molecular biology and cell imaging, the precise and efficient labeling of biomolecules is paramount. Among the vast arsenal of fluorescent probes, tetramethylrhodamine (TMR) derivatives have long been favored for their exceptional photophysical properties, including high extinction coefficients, good quantum yields, and robust photostability. This guide focuses on a specific, highly reactive TMR derivative: 5-[Bromoacetamido]tetramethylrhodamine (5-BTR).
This document provides an in-depth exploration of 5-BTR, moving beyond a simple datasheet to offer a comprehensive understanding of its chemical reactivity, applications, and the nuanced experimental considerations required for its successful implementation. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful tool for covalent labeling of proteins and other thiol-containing molecules. We will delve into the underlying chemistry, provide detailed, field-tested protocols, and offer insights to troubleshoot and optimize your labeling strategies.
Core Molecular Profile and Mechanism of Action
Chemical Structure and Physicochemical Properties
This compound is a derivative of rhodamine where a bromoacetamide functional group is attached to the core structure. This modification transforms the fluorophore into a reactive probe capable of forming stable, covalent bonds with specific amino acid residues.
Table 1: Physicochemical and Spectral Properties of 5-BTR
| Property | Value | Source |
| Molecular Formula | C28H28BrN2O4+ | N/A |
| Molecular Weight | ~552.4 g/mol | N/A |
| Excitation Maximum (λex) | ~546 nm | [] |
| Emission Maximum (λem) | ~579 nm | N/A |
| Appearance | Dark purple solid | N/A |
| Solubility | Soluble in DMF, DMSO | N/A |
The Bromoacetamide Moiety: A Thiol-Reactive Handle
The bromoacetamide group is an alpha-haloacetamide, a class of alkylating agents known for their reactivity towards nucleophiles.[2] In the context of protein chemistry, its primary target is the sulfhydryl (or thiol) group (-SH) of cysteine residues.[3] The thiol group is highly reactive and its unique nucleophilicity makes it an attractive target for specific labeling.[2][3]
The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic sulfur atom of the deprotonated thiol (thiolate) attacks the electrophilic carbon atom adjacent to the bromine. This displaces the bromide ion and results in the formation of a highly stable thioether bond.[] While haloacetamides generally have slower reaction kinetics compared to other thiol-reactive groups like maleimides, they offer advantages such as producing more homogenous products and being less prone to hydrolysis.[2]
The reaction is most efficient at a pH range of 7.5-8.5, where a significant portion of the cysteine thiol groups are in the more nucleophilic thiolate form.[3]
Figure 1: SN2 reaction mechanism of 5-BTR with a protein thiol group.
Applications in Research and Development
The ability of 5-BTR to specifically and covalently label cysteine residues makes it a versatile tool in various scientific disciplines.
Protein Labeling and Conjugation
The most common application is the fluorescent labeling of proteins for subsequent visualization or quantification. This is crucial for:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of a protein of interest within fixed or living cells.[][5]
-
Flow Cytometry: Quantifying cell populations based on the presence of a labeled surface or intracellular protein.
-
Biochemical Assays: Creating fluorescently tagged proteins for use in binding assays or as Förster Resonance Energy Transfer (FRET) pairs.[6]
Probing Thiol-Disulfide Redox State
The redox state of cysteine thiols is critical for protein structure and function.[7] Bromoacetamide reagents can be used to alkylate free thiols, effectively "capping" them and preventing their subsequent oxidation or disulfide bond formation. This allows researchers to freeze the redox state of a proteome at a specific point in time for analysis.
Site-Specific Labeling
Due to the low natural abundance of cysteine residues in many proteins, genetic engineering can be used to introduce a cysteine at a specific, desired location.[3] This enables the precise, site-specific attachment of 5-BTR, creating a homogeneously labeled protein population with a controlled dye-to-protein ratio. This is a significant advantage over reagents that target more abundant residues like lysines, which often results in heterogeneous labeling and potential disruption of protein function.
Experimental Protocol: Fluorescent Labeling of a Cysteine-Containing Protein
This protocol provides a robust, validated workflow for labeling a purified protein with 5-BTR. The key to success lies in careful control of stoichiometry and reaction conditions.
Pre-Reaction Considerations and Reagent Preparation
Trustworthiness Check: The success of the labeling reaction is critically dependent on the quality and preparation of the starting materials.
-
Protein Purity and Buffer: The protein of interest should be of high purity. The buffer must be free of extraneous thiol-containing compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, which will compete with the protein's thiols for 5-BTR. If these reducing agents are present, they must be removed by dialysis or a desalting column before labeling.[8] Buffers containing primary amines like Tris should also be avoided as they can have some reactivity.[9] Phosphate or HEPES buffers are generally preferred.
-
Reduction of Disulfide Bonds (if necessary): If the target cysteines are involved in disulfide bonds, the protein must first be treated with a reducing agent like DTT to generate free thiols.[] It is crucial to completely remove the reducing agent before adding the 5-BTR.
-
Preparation of 5-BTR Stock Solution: 5-BTR is not readily soluble in aqueous buffers.
-
Prepare a stock solution of 1-10 mM in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[]
-
Dispense the stock solution into small, single-use aliquots and store them desiccated at -20°C, protected from light.[10]
-
Step-by-Step Labeling Protocol
-
Prepare the Protein Solution:
-
Dissolve or dilute the purified protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). A protein concentration of 1-10 mg/mL is a good starting point.[9]
-
-
Calculate Reagent Stoichiometry:
-
Determine the molar concentration of the protein in the reaction.
-
A 10- to 20-fold molar excess of 5-BTR to protein is a common starting point.[] The optimal ratio may need to be determined empirically.
-
-
Initiate the Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the calculated volume of the 5-BTR stock solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Terminate the Reaction and Purify the Conjugate:
-
The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to quench any unreacted 5-BTR.
-
Separate the labeled protein from the unreacted dye. This is most effectively done using a desalting or size-exclusion column.[][8] Dialysis is also an option.[]
-
Figure 2: Standard workflow for protein conjugation with 5-BTR.
Characterization of the Labeled Protein
After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[11][12]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the λmax of the TMR dye (~546 nm, Adye).[11]
-
-
Calculate Concentrations:
-
The concentration of the dye is calculated using the Beer-Lambert law:
-
[Dye] (M) = Adye / εdye
-
Where εdye is the molar extinction coefficient of the dye at its λmax.
-
-
The absorbance at 280 nm is a composite of the protein's absorbance and a contribution from the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.[11][12]
-
Corrected A280 = A280 - (Adye * CF)
-
-
The concentration of the protein is then calculated:
-
[Protein] (M) = Corrected A280 / εprotein
-
Where εprotein is the molar extinction coefficient of your specific protein at 280 nm.
-
-
-
Calculate DOL:
-
DOL = [Dye] / [Protein] [11]
-
An optimal DOL for antibodies is typically between 2 and 10.[13] A DOL that is too high can lead to fluorescence quenching and may alter the biological activity of the protein.[][13]
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Solution |
| Low DOL / No Labeling | Inactive (oxidized) thiols in the protein. | Reduce protein with DTT prior to labeling and ensure complete removal of DTT.[] |
| Competing thiols in the buffer. | Perform buffer exchange into a thiol-free buffer before adding 5-BTR.[8] | |
| Hydrolyzed/degraded 5-BTR. | Use a fresh aliquot of high-quality 5-BTR stock solution. | |
| High Background / Non-specific Staining | Incomplete removal of unreacted dye. | Improve purification step. Use a longer desalting column or perform extensive dialysis.[] |
| Reaction pH is too high, leading to reaction with other nucleophiles. | Lower the reaction pH to be more specific for thiols (closer to 7.5). | |
| Protein Precipitation | High concentration of organic solvent (DMF/DMSO). | Add the 5-BTR stock solution slowly while vortexing. Keep the final solvent concentration below 10%. |
| The labeling has altered protein solubility. | Try performing the reaction at a lower protein concentration. | |
| Loss of Protein Activity | Labeling of a critical cysteine residue in an active site. | If possible, use site-directed mutagenesis to move the cysteine to a less critical location. Alternatively, perform the labeling in the presence of a substrate or competitive inhibitor to protect the active site. |
Conclusion
This compound is a specific and effective reagent for the fluorescent labeling of cysteine-containing biomolecules. Its utility is based on the reliable SN2 reaction between its bromoacetamide group and the thiol side chain of cysteine, which forms a stable thioether bond. The bright and photostable nature of the tetramethylrhodamine fluorophore makes it an excellent choice for a wide range of applications, from cellular imaging to quantitative biochemical assays.
Success with 5-BTR requires an understanding of the underlying chemistry. By carefully controlling buffer conditions, performing accurate stoichiometric calculations, and ensuring rigorous post-reaction purification, researchers can generate high-quality, reproducible conjugates. This guide has provided the foundational knowledge and practical protocols to empower scientists to effectively harness the capabilities of 5-BTR in their research endeavors.
References
-
Degree of Labeling Explanation. Available at: [Link]
-
Liu, T., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. ACS Central Science. Available at: [Link]
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Available at: [Link]
-
Abberior Instruments. Protein labeling protocol. Available at: [Link]
-
Abberior Instruments. Degree of labeling (DOL) step by step. Available at: [Link]
-
deGruyter. (2016). Chemical Protein Modification through Cysteine. CORE. Available at: [Link]
-
Martin, F. M., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry. Available at: [Link]
-
Eurogentec. (2018). AnaTag™ 5-TAMRAProtein Labeling Kit. Available at: [Link]
-
National Center for Biotechnology Information. Tetramethylrhodamine. PubChem Compound Database. Available at: [Link]
-
Ezeriņṇa, D., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Molecules. Available at: [Link]
-
Lockman, P. R., et al. (2013). Quantitative fluorescence microscopy provides high resolution imaging of passive diffusion and P-gp mediated efflux at the in vivo blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Lushchak, V. I. (2014). ROLE OF THIOLS IN OXIDATIVE STRESS. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
QB3 Berkeley. Fluorophore Selection Guide. Available at: [Link]
-
Giepmans, B. N. G., et al. (2005). Fluorescence microscopy: biological applications and imaging methods. G.I.T. Imaging & Microscopy. Available at: [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]
-
Murphy, D. B. Fluorescence Excitation and Emission Fundamentals. Available at: [Link]
-
Mokrushin, V., et al. (2013). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal. Available at: [Link]
-
Assay Genie. Protein Cy5 Labeling Kit (#BN01056). Available at: [Link]
-
Chemsrc. (2025). Tetramethylrhodamine-5-iodoacetamide. Available at: [Link]
-
Dringen, R. (2018). The role of thiols in antioxidant systems. Antioxidants & Redox Signaling. Available at: [Link]
-
Padmanabhan, P., & S. L. (2019). A Guide to Fluorescence Lifetime Microscopy and Förster's Resonance Energy Transfer in Neuroscience. Frontiers in Synaptic Neuroscience. Available at: [Link]
-
MDPI. (2022). Choosing the Probe for Single-Molecule Fluorescence Microscopy. Available at: [Link]
-
Glen Research. Spectral Characteristics of Fluorescent Dyes. Available at: [Link]
-
van der Velden, J. H. C., et al. (2016). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 2. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. A Guide to Fluorescence Lifetime Microscopy and Förster’s Resonance Energy Transfer in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. assaygenie.com [assaygenie.com]
- 10. biotium.com [biotium.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
In-Depth Technical Guide: 5-[Bromoacetamido]tetramethylrhodamine (5-BATMR)
Executive Summary & Chemical Identity
5-[Bromoacetamido]tetramethylrhodamine (often abbreviated as 5-BATMR or 5-BATR ) is a specialized thiol-reactive fluorescent probe used in high-precision biophysical studies. While its iodo-analog (5-TMRIA) is more ubiquitous, the bromo-derivative offers distinct kinetic properties—specifically, a slower reaction rate that allows for greater control over specificity in complex protein environments.
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing 5-BATMR in protein conjugation, Fluorescence Resonance Energy Transfer (FRET), and fluorescence anisotropy assays.
Chemical Identity Table
| Property | Detail |
| Common Name | 5-BATMR; 5-Bromoacetamidotetramethylrhodamine |
| CAS Number | 166442-38-2 |
| Molecular Formula | C₂₆H₂₄BrN₃O₄ |
| Molecular Weight | ~522.40 g/mol |
| Reactive Group | Bromoacetamide (α-haloacetamide) |
| Target Functional Group | Sulfhydryl (-SH) of Cysteine |
| Solubility | DMSO, DMF, Methanol |
| Appearance | Dark red/purple solid |
Photophysical Properties
The fluorophore core of 5-BATMR is tetramethylrhodamine (TMR), a xanthene derivative known for its photostability and pH insensitivity in the physiological range. Unlike fluorescein, TMR does not quench significantly upon conjugation or changes in pH (4–9).
| Spectral Parameter | Value (in Methanol) | Value (in PBS, pH 7.4) |
| Excitation Max ( | 543 nm | ~555 nm |
| Emission Max ( | 570 nm | ~580 nm |
| Extinction Coefficient ( | 87,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Quantum Yield ( | ~0.3 - 0.6 | Solvent dependent |
| Fluorescence Lifetime ( | ~2.3 ns | Useful for anisotropy |
Critical Insight: The absorption spectrum of TMR derivatives often exhibits a shoulder at ~520 nm, which is attributed to H-dimer formation (stacking) at high concentrations. Always measure concentration in dilute solutions (<10 µM) to ensure accuracy.
Mechanism of Action: The Bromoacetamide Advantage
The primary application of 5-BATMR is the site-specific alkylation of cysteine residues. The reaction proceeds via an S_N2 nucleophilic substitution .
Reaction Mechanism
The sulfur atom of the cysteine thiolate anion attacks the methylene carbon of the bromoacetamide group, displacing the bromide ion. This results in a stable, irreversible thioether linkage.
Figure 1: Mechanism of cysteine alkylation by 5-BATMR. The reaction requires the deprotonation of the thiol to a thiolate anion.
Selectivity: Bromo- vs. Iodo- vs. Maleimide
Why choose 5-BATMR over the more common 5-TMRIA (iodo) or 5-TAMRA-Maleimide?
-
Kinetic Discrimination: Bromoacetamides are less reactive than iodoacetamides and significantly less reactive than maleimides. This slower kinetics allows for higher selectivity. In proteins with multiple cysteines, 5-BATMR can be used to label the most accessible/reactive cysteine without labeling buried ones, provided the pH and time are carefully controlled.
-
Stability: The resulting thioether bond is chemically stable, unlike the thiosuccinimide ring formed by maleimides, which can undergo ring-opening hydrolysis or retro-Michael addition (exchange with other thiols like glutathione in vivo).
-
pH Requirement: Due to the lower reactivity of the C-Br bond compared to C-I, 5-BATMR labeling is typically performed at pH 8.0–9.0 . At this pH, cysteine (pKa ~8.[1]3) is significantly deprotonated, driving the reaction. (Contrast with maleimides which label efficiently at pH 6.5–7.0).
Experimental Protocol: Site-Specific Labeling
Reagents Preparation
-
Labeling Buffer: 50 mM Tris-HCl or HEPES, pH 8.0–8.5, 100 mM NaCl. (Avoid buffers with primary amines like Tris if you plan to go to pH > 9.0, though at pH 8.5 Tris is generally acceptable for bromoacetamides due to the high chemoselectivity for thiols over amines).
-
Dye Stock: Dissolve 1 mg of 5-BATMR in anhydrous DMSO or DMF to create a 10–20 mM stock. Note: Prepare immediately before use.[2] Aliquots can be stored at -20°C but are susceptible to hydrolysis.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred as it does not contain thiols. If DTT is used, it must be removed via dialysis or desalting columns before adding the dye.[3]
Step-by-Step Workflow
Figure 2: Optimized workflow for protein labeling with 5-BATMR.
Calculating Degree of Labeling (DOL)
To quantify the labeling efficiency, measure absorbance at 280 nm (
Where protein concentration
-
CF (Correction Factor): For TMR derivatives,
(i.e., the dye absorbs at 280 nm with ~30% intensity of its max). - : ~80,000 M⁻¹cm⁻¹.
Applications & Troubleshooting
Fluorescence Anisotropy
Because 5-BATMR is rigidly attached via a short linker (unlike long-chain maleimides), it is excellent for fluorescence anisotropy assays. The rotational correlation time of the dye closely reflects the global tumbling of the protein, making it suitable for binding assays (e.g., Protein-DNA or Protein-Protein interactions).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | pH too low (< 7.5) | Increase pH to 8.0–8.5. Bromoacetamides require higher pH than maleimides. |
| Low Labeling Efficiency | Oxidized thiols | Ensure TCEP is present or re-reduce protein. Verify cysteines are solvent-accessible.[3] |
| Precipitation | Dye aggregation | Dissolve dye in DMSO first. Do not exceed 5% organic solvent in final buffer. |
| Non-specific Labeling | pH too high (> 9.0) | At pH > 9.0, amines (Lysine N-terminus) may react.[4] Keep pH < 9.[2][3][5][6]0. |
| Free Dye in Sample | Incomplete purification | TMR sticks to some resins. Use extensive dialysis or a second desalting step. |
References
-
Corrie, J. E., et al. (1998). "Synthesis and properties of 5- and 6-isomers of iodoacetamidotetramethylrhodamine." Bioconjugate Chemistry. Link (Detailed synthesis and spectral comparison of TMR isomers).
-
Tyagarajan, K., et al. (2003). "Thiol-reactive dyes for fluorescence labeling of proteomic samples." Electrophoresis. Link (Comparison of labeling specificities).
-
Schelté, P., et al. (2000). "Differential reactivity of maleimide and bromoacetyl functions with thiols." Bioconjugate Chemistry. Link (Fundamental study on reaction kinetics of bromo- vs maleimide groups).
-
Thermo Fisher Scientific. "Thiol-Reactive Probes Excited with Visible Light." Molecular Probes Handbook. Link (General properties of TMR thiol probes).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. store.lumicks.com [store.lumicks.com]
Technical Monograph: 5-[Bromoacetamido]tetramethylrhodamine
Structure, Mechanism, and Optimized Labeling Protocols
Executive Summary
5-[Bromoacetamido]tetramethylrhodamine (often abbreviated as 5-BATMR or 5-Br-TMR) is a thiol-reactive fluorescent probe derived from the tetramethylrhodamine (TMR) fluorophore. Distinct from its more common iodoacetamide analog (5-TMRIA) and maleimide derivatives, the bromoacetamide functionality offers a unique balance of reactivity and hydrolytic stability.[1] This guide provides a comprehensive technical analysis of the molecule, focusing on its structural isomerism,
Structural & Physicochemical Architecture
The utility of 5-BATMR lies in its bipartite structure: a photostable fluorogenic core and a chemoselective electrophilic warhead.
1.1 Molecular Anatomy
The molecule consists of a xanthene core (the fluorophore) substituted with four methyl groups on the amino nitrogen atoms, responsible for its high quantum yield and resistance to photobleaching. The critical feature is the bromoacetamide group attached specifically at the 5-position of the bottom benzene ring (the carboxyphenyl moiety).
-
Isomeric Purity: The "5-" prefix indicates a single isomer. Commercial rhodamine preparations are often mixtures of 5- and 6-isomers.[1] Using the single 5-isomer is critical for high-resolution techniques (e.g., HPLC, capillary electrophoresis, fluorescence anisotropy) to prevent peak broadening and heterogeneous binding kinetics.
-
The Warhead: The bromoacetamide group (
) acts as the reactive handle. While iodine (in iodoacetamide) is a better leaving group, the bromine analog provides sufficient reactivity for cysteine labeling while offering improved stability against light-induced degradation prior to conjugation.
1.2 Physicochemical Properties Table
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | ~522.39 g/mol (Free base) |
| Excitation Max ( | 543 nm (Methanol) / ~550 nm (PBS) |
| Emission Max ( | 567 nm (Methanol) / ~575 nm (PBS) |
| Extinction Coefficient ( | |
| Quantum Yield ( | ~0.68 (Solvent dependent) |
| Solubility | Soluble in DMSO, DMF; Low solubility in water (requires organic co-solvent) |
| Reactive Moiety | Alkyl Bromide (Thiol-reactive) |
1.3 Structural Visualization
The following diagram illustrates the hierarchical composition of 5-BATMR.
Mechanistic Profiling: Chemoselectivity
The labeling reaction proceeds via a bimolecular nucleophilic substitution (
2.1 The
Alkylation Pathway
-
Nucleophilic Activation: The thiol group (
) of the cysteine residue must be deprotonated to the thiolate anion ( ) to become sufficiently nucleophilic. The pKa of a typical cysteine is ~8.3. -
Attack: The thiolate attacks the methylene carbon of the bromoacetamide.
-
Departure: The bromide ion (
) is displaced as the leaving group. -
Result: A stable, irreversible thioether bond is formed.
2.2 pH Dependence and Selectivity
Unlike maleimides, which are highly specific for thiols at pH 6.5–7.5, haloacetamides (both bromo- and iodo-) require a slightly higher pH to drive the reaction efficiently due to the lower electrophilicity of the alkyl halide carbon compared to the maleimide double bond.
-
Optimal pH: 7.5 – 8.5.[2]
-
Specificity Risk: At pH > 9.0, or with large excesses of dye, the reagent may alkylate deprotonated amines (Lysine N-terminus) or Histidine imidazoles. Strict pH control is the primary safeguard for specificity.
Optimized Labeling Protocol
This protocol is designed to be a self-validating system . It prioritizes the removal of competing nucleophiles and the accurate calculation of the Degree of Labeling (DOL).
3.1 Pre-Labeling Considerations
-
Reducing Agents: Disulfide bridges must be reduced. Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or
-mercaptoethanol. TCEP does not contain thiols and does not need to be removed before adding the dye. If DTT is used, it must be removed via dialysis or desalting, as it will quench the 5-BATMR. -
Buffer Choice: Use 50-100 mM HEPES or Phosphate, pH 8.0. Avoid amine-containing buffers (Tris) at high concentrations if possible, though Tris is acceptable at pH < 8.5 due to the slower reaction of amines compared to thiols.
3.2 Step-by-Step Methodology
-
Protein Preparation:
-
Dissolve protein to 50–100
in Labeling Buffer (100 mM HEPES, pH 8.0, 150 mM NaCl). -
Add 10-fold molar excess of TCEP. Incubate 20 mins at Room Temperature (RT).
-
-
Dye Preparation:
-
Dissolve 5-BATMR in anhydrous DMSO to a concentration of 10–20 mM.
-
Note: Prepare immediately before use. Haloacetamides can degrade in solution over time.[2]
-
-
Conjugation:
-
Add 5-BATMR to the protein solution at a 10- to 20-fold molar excess .
-
Why high excess? Bromoacetamides are less reactive than iodoacetamides; a higher driving force is required.
-
Incubate at RT for 2–4 hours in the dark. (Longer than the typical 1 hour for maleimides).
-
-
Quenching:
-
Add
-mercaptoethanol or DTT to a final concentration of 10 mM. Incubate for 15 mins. This consumes unreacted dye and prevents non-specific labeling during purification.
-
-
Purification:
-
Remove excess dye using a Desalting Column (e.g., Sephadex G-25) or extensive dialysis against PBS (pH 7.4).
-
3.3 Validation: Degree of Labeling (DOL) Calculation
To validate the experiment, measure absorbance at 280 nm (
-
: 95,000
-
CF (Correction Factor): ~0.30 (Absorbance of TMR at 280 nm relative to 550 nm).
-
Target DOL: 0.8 – 1.2 for a single-cysteine mutant.
Critical Application Notes
4.1 Isomer Importance in Fluorescence Polarization
For fluorescence polarization (FP) or anisotropy assays, the rotational correlation time of the dye is measured.
-
Problem: Mixed isomers (5- and 6-) attach at different angles relative to the protein backbone. This creates a heterogeneous population of fluorophores with different local mobilities, muddying the anisotropy data.
-
Solution: 5-BATMR (single isomer) ensures a uniform dipole orientation, providing crisp, reproducible binding curves.
4.2 Stability vs. Reactivity
While 5-TMRIA (Iodoacetamide) is more common, 5-BATMR is preferred in screens where the reagent must be stored in solution for short periods (e.g., automated liquid handling decks). The C-Br bond is less labile than the C-I bond, reducing the rate of hydrolysis and the release of free halide ions which can sometimes quench fluorescence.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source for haloacetamide reaction mechanisms and pH dependence). [Link]
-
PubChem. Tetramethylrhodamine Compound Summary. National Library of Medicine. [Link]
-
Corrie, J. E., et al. (1998). Synthesis and properties of 5- and 6-isomers of iodoacetamidotetramethylrhodamine. Bioconjugate Chemistry.[3] (Foundational text on TMR isomer separation and properties). [Link]
Sources
mechanism of 5-[Bromoacetamido]tetramethylrhodamine reaction with thiols
An In-depth Technical Guide to the Reaction of 5-[Bromoacetamido]tetramethylrhodamine with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biological and pharmaceutical research, the precise labeling of biomolecules is paramount for elucidating their function, localization, and interactions. Among the arsenal of chemical tools available, fluorescent probes that selectively target specific functional groups have become indispensable. This compound (5-BR) is a prominent member of the rhodamine family of dyes, engineered for high specificity towards sulfhydryl (thiol) groups. These groups, primarily found in the cysteine residues of proteins, are relatively rare and often play critical roles in protein structure and function, making them ideal targets for site-specific modification[1][2].
This guide provides a comprehensive exploration of the chemical mechanism underpinning the reaction of 5-BR with thiols. We will delve into the reaction kinetics, influencing factors, and practical considerations for its application in a laboratory setting. This document is intended to serve as a technical resource, empowering researchers to leverage this powerful tool with a deep understanding of its core principles.
The Core Reaction: A Classic Alkylation
The conjugation of this compound to a thiol-containing molecule is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. This process is highly efficient and results in the formation of a stable thioether bond, covalently linking the fluorescent rhodamine core to the target molecule.
The Key Players: Nucleophile and Electrophile
-
The Nucleophile (The Thiol): The key to the thiol's reactivity is its ability to exist as a deprotonated thiolate anion (R-S⁻). The average pKa of a cysteine's thiol group is around 8.5, but this can vary depending on its local microenvironment within a protein[1][3]. At a pH at or above the pKa, a significant population of the more reactive thiolate anion exists. This anion, with its lone pair of electrons, is a potent nucleophile that seeks an electron-deficient center[3].
-
The Electrophile (5-BR): The bromoacetamide group on the 5-BR molecule serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of both the adjacent bromine and carbonyl oxygen atoms. This makes it a prime target for nucleophilic attack.
The SN2 Mechanism
The reaction proceeds via a concerted, single-step mechanism:
-
Nucleophilic Attack: The thiolate anion (R-S⁻) directly attacks the electrophilic carbon of the bromoacetyl group.
-
Bond Formation and Cleavage: As the new sulfur-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break.
-
Product Formation: The bromide ion is expelled as a leaving group, resulting in the formation of a stable thioether linkage and completing the covalent conjugation of the tetramethylrhodamine dye to the thiol-containing molecule.
This reaction is highly specific for thiols over other nucleophilic groups like amines under controlled pH conditions[4][5].
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. sfrbm.org [sfrbm.org]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Cysteine Labeling with 5-[Bromoacetamido]tetramethylrhodamine (5-BATMR)
Executive Summary
This technical guide details the application of 5-[Bromoacetamido]tetramethylrhodamine (5-BATMR) for site-specific protein labeling. Unlike its more reactive iodoacetamide counterpart (5-TMRIA) or the kinetically rapid maleimides, the bromoacetamide derivative offers a distinct advantage: kinetic selectivity . By requiring a slightly higher activation energy, 5-BATMR allows for precise control over labeling reactions, minimizing non-specific modification of surface lysines while forming an irreversible, hydrolytically stable thioether bond. This guide covers the chemical mechanism, optimized protocols for high-purity labeling, and quality control measures essential for downstream applications like Fluorescence Anisotropy and FRET.
Part 1: Chemical Basis & Mechanism
The Reaction Mechanism (S_N2 Alkylation)
The labeling reaction proceeds via a nucleophilic substitution (
Key Distinction: The leaving group ability of Bromide (
Stability Comparison
The resulting thioether bond is chemically superior to the thiosuccinimide ring formed by maleimides.
-
Maleimides: Susceptible to retro-Michael addition (exchange with serum thiols like albumin) and ring hydrolysis.[1]
-
Bromoacetamides (5-BATMR): Form a stable thioether linkage that survives extreme pH shifts and reducing environments post-labeling.
Figure 1: Mechanism of Cysteine Alkylation by 5-BATMR. The reaction requires the generation of a thiolate anion, necessitating a pH slightly above the pKa of the cysteine sulfhydryl.
Part 2: Critical Experimental Parameters
To achieve a specific Labeling Ratio (Degree of Labeling, DOL) of ~1.0 without modifying lysines, three parameters must be strictly controlled.
| Parameter | Recommended Condition | Scientific Rationale |
| pH | 8.0 – 8.3 | Cysteine pKa is typically ~8.3. Unlike maleimides (reactive at pH 7.0), bromoacetamides require higher pH to generate the reactive thiolate. Going >8.5 increases risk of lysine (amine) labeling. |
| Stoichiometry | 10x – 20x Molar Excess | Due to slower kinetics and potential hydrolysis of the bromoacetamide over long incubations, a higher excess ensures pseudo-first-order kinetics for the protein. |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | DTT and |
| Solvent | Anhydrous DMSO/DMF | 5-BATMR is hydrophobic. Dissolving in aqueous buffer first causes precipitation. Dissolve in organic solvent, then add to protein. |
Part 3: Validated Labeling Protocol
Materials:
-
Protein Stock (pure, >2 mg/mL recommended).
-
5-BATMR (Store at -20°C, desiccated).
-
Labeling Buffer: 50 mM HEPES or Tris, 100 mM NaCl, pH 8.0 (Degassed).
-
Reducing Agent: TCEP-HCl.
-
Purification: PD-10 Desalting Column or Zeba Spin Columns (MWCO 7k).
Step-by-Step Methodology
Phase 1: Protein Preparation & Reduction
-
Buffer Exchange: If protein is in storage buffer with DTT/Ammonium sulfate, exchange into Labeling Buffer (pH 8.0) using a desalting column.
-
Reduction: Add TCEP to a final concentration of 2-5 mM . Incubate for 30 minutes on ice.
-
Note: Unlike maleimide labeling, you generally do not need to remove TCEP before adding 5-BATMR, as TCEP does not react rapidly with alkyl halides. However, for maximum purity, desalting is preferred.
-
Phase 2: Labeling Reaction
-
Dye Solubilization: Dissolve 5-BATMR in anhydrous DMSO to 10 mM.
-
Calculation:
. 1 mg dye 175 DMSO.
-
-
Initiation: Add the dye to the protein solution dropwise while vortexing gently.
-
Target Ratio: 15:1 (Dye:Protein).
-
Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate at Room Temperature for 2–4 hours or 4°C Overnight in the dark.
-
Why longer? The Br-leaving group renders the reaction slower than Iodo- or Maleimide- analogs.
-
Phase 3: Quenching & Purification[2]
-
Quench: Add
-mercaptoethanol (final 10 mM) to scavenge unreacted dye. Incubate 10 mins. -
Purification: Separate labeled protein from free dye using Size Exclusion Chromatography (SEC) or dialysis.
-
Visual Check: The protein band should move faster than the free dye.
-
Figure 2: Operational workflow for 5-BATMR labeling. Note the emphasis on pH 8.0 and extended incubation times compared to maleimide protocols.
Part 4: Quality Control & Troubleshooting
Calculating Degree of Labeling (DOL)
Measure absorbance at 280 nm (
-
Correction Factor (CF): Rhodamines absorb at 280 nm. You must correct the protein absorbance:
(Note: 0.3 is the approximate CF for Tetramethylrhodamine; verify with specific lot data). -
: ~95,000
(in methanol/buffer).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation | Dye is hydrophobic; added too fast. | Dissolve dye in DMSO first.[2][3] Add dropwise. Ensure DMSO < 5%. |
| Low Labeling (<0.5) | pH too low (Cys protonated). | Increase pH to 8.3. Check for oxidizing agents. |
| High Labeling (>1.5) | Non-specific amine labeling. | Reduce pH to 7.5-8.0. Reduce incubation time. |
| Dye "Stuck" in Column | Hydrophobic interaction with resin. | Use Sephadex G-25 or Zeba columns; avoid polystyrene resins. |
Part 5: Applications & References
Fluorescence Anisotropy
5-BATMR is preferred for anisotropy because the 5-isomer (pure) has a fixed dipole orientation relative to the attachment point.
-
Protocol: Excite at 540 nm (polarized vertical). Measure emission at 570 nm (vertical & horizontal).
-
Utility: Binding assays. When the 5-BATMR-labeled protein binds a partner, rotational correlation time increases, increasing anisotropy.
FRET (Fluorescence Resonance Energy Transfer)
5-BATMR serves as an excellent FRET Acceptor for GFP or Fluorescein (FAM), or a FRET Donor for Cy5.
-
Advantage: The rigid linker (short acetamido group) minimizes "wobble," making distance calculations (
) more accurate than with long-linker maleimides.
References
-
Molecular Probes (Thermo Fisher). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. (Chapter 2: Thiol-Reactive Probes). Link
-
Corrie, J. E., et al. (1998). "Synthesis and characterization of pure isomers of iodoacetamidotetramethylrhodamine." Bioconjugate Chemistry, 9(2), 160-167. (Establishes the importance of isomer purity for anisotropy). Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive source for pH and stoichiometry in alkylation reactions). Link
-
Kim, Y., et al. (2008). "High-throughput fluorescence polarization assay for the enzymatic activity of GTPase." Analytical Biochemistry. (Demonstrates 5-TAMRA derivatives in anisotropy). Link
Sources
Technical Guide: Solubility & Handling of 5-[Bromoacetamido]tetramethylrhodamine
The following technical guide details the solubility, handling, and application of 5-[Bromoacetamido]tetramethylrhodamine (5-TMR-Br), a specialized thiol-reactive fluorophore.
Executive Summary
This compound (CAS: 166442-38-2) is a thiol-selective alkylating reagent derived from the tetramethylrhodamine (TMR) fluorophore.[1] Unlike its more common iodoacetamide analog (5-TMRIA), the bromoacetamide derivative offers a distinct balance of reactivity and stability. While it reacts more slowly with cysteine sulfhydryls, it is less prone to spontaneous hydrolysis and non-specific alkylation of amines, making it a superior choice for long-duration labeling reactions or complex proteomic samples where specificity is paramount.
This guide provides a validated framework for solubilizing and utilizing this probe, addressing the common challenge of rhodamine hydrophobicity in aqueous buffers.
Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 166442-38-2 |
| Molecular Weight | ~522.4 g/mol (Free base) / Varies by counterion |
| Reactive Group | Bromoacetamide ( |
| Target | Sulfhydryl groups (-SH) on Cysteine |
| Excitation Max | 540–545 nm (Solvent dependent) |
| Emission Max | 570–575 nm |
| Extinction Coeff. | ~85,000 – 90,000 M⁻¹cm⁻¹ |
| Appearance | Dark red/purple crystalline solid |
Solvent Compatibility Matrix
The solubility of this compound is dictated by the hydrophobic xanthene core. Direct dissolution in aqueous buffers often leads to aggregation, precipitation, and poor labeling efficiency.
Primary Solvents (Stock Preparation)
| Solvent | Solubility Rating | Recommended Conc. | Technical Notes |
| DMSO (Anhydrous) | Excellent | 10–25 mM | Preferred Solvent. Hygroscopic; use fresh or stored over molecular sieves to prevent hydrolysis of the bromoacetamide group. |
| DMF (Anhydrous) | Excellent | 10–25 mM | Alternative to DMSO. Easier to remove by evaporation but can degrade to amines (dimethylamine) which may interfere with labeling.[2] |
| Methanol | Good | 5–10 mM | Useful for chromatography but less ideal for protein labeling stocks due to protein precipitation risks upon addition. |
Secondary Solvents (Reaction Medium)
| Solvent | Solubility Rating | Max % in Reaction | Technical Notes |
| PBS / Tris / HEPES | Poor | N/A | Do not dissolve solid directly here. Use as a diluent only. |
| Reaction Mixture | Moderate | < 10% Organic | The final reaction must contain <10% DMSO/DMF to maintain protein stability while keeping the dye soluble. |
Mechanistic Insights: Bromo- vs. Iodoacetamide[4]
Understanding the "Why" behind the reagent choice is critical for experimental design.
-
Reaction Kinetics: The carbon-bromine bond is stronger than the carbon-iodine bond. Consequently, this compound reacts slower than 5-TMRIA. This allows for better control in pulse-chase experiments but requires longer incubation times (2–4 hours vs. 1 hour).
-
Specificity: Iodoacetamides are highly reactive and, at pH > 8.0, can non-specifically alkylate lysine amines or histidine imidazoles. The lower reactivity of the bromoacetamide confers higher specificity for thiols (Cysteine) over amines.
-
Stability: The reagent itself is more stable in solution than the iodo- variant, reducing the rate of "dead" hydrolyzed dye accumulation in the stock solution.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic substitution (
Caption: Mechanism of cysteine alkylation by this compound via SN2 nucleophilic substitution.
Optimal Handling Protocol
This protocol ensures maximum solubility and labeling efficiency while minimizing dye hydrolysis.
Phase 1: Stock Solution Preparation
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation (which accelerates hydrolysis).
-
Solubilize: Add anhydrous DMSO to the vial to achieve a concentration of 10–20 mM .
-
Calculation: For 1 mg of dye (MW ~522 g/mol ), add ~95 µL DMSO for a 20 mM solution.
-
-
Mix: Vortex vigorously for 30 seconds. Inspect for particulates. If necessary, sonicate for 1 minute.
-
Storage: Use immediately or aliquot and store at -20°C, desiccated and protected from light. Limit freeze-thaw cycles.
Phase 2: Labeling Reaction
-
Protein Prep: Dissolve target protein (1–10 mg/mL) in a thiol-compatible buffer (e.g., PBS, HEPES, pH 7.0–7.5).
-
Critical: Remove reducing agents (DTT, β-ME) via dialysis or desalting columns, as they will consume the dye. TCEP is acceptable as it does not contain thiols.
-
-
Dye Addition: Slowly add the DMSO stock to the protein solution while vortexing gently.
-
Ratio: Use a 10–20 fold molar excess of dye over protein thiols.
-
Solvent Limit: Ensure final DMSO concentration is < 5-10% (v/v).
-
-
Incubation: Incubate at room temperature for 2–4 hours or overnight at 4°C. Protect from light.
-
Note: The bromo-linker requires longer time than iodo-linkers.
-
-
Quenching: Add excess thiol (e.g., 5 mM Glutathione or β-ME) and incubate for 15 minutes to scavenge unreacted dye.
-
Purification: Remove excess dye via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis.
Workflow Visualization
Caption: Step-by-step workflow for solubilization and protein labeling with this compound.
Troubleshooting & FAQs
Q: The dye precipitated upon adding to the buffer.
-
Cause: Rapid change in polarity or too high initial concentration.
-
Solution: Dilute the protein to a larger volume before adding dye. Add the dye stock while vortexing to ensure rapid dispersion. Ensure the final DMSO concentration is at least 1-2% to aid solubility, but below the protein's denaturation threshold.
Q: Labeling efficiency is lower than expected.
-
Cause: Bromoacetamides are slower than iodoacetamides; the reaction time may be too short. Alternatively, the protein thiols may be oxidized (disulfides).
-
Solution: Increase incubation time to 4 hours or overnight. Pre-treat protein with TCEP to reduce disulfides without interfering with the labeling reaction.
Q: Can I use this at pH 8.5?
-
Risk: While the reaction is faster at pH 8.5, the risk of hydrolysis (destroying the dye) and amine alkylation (non-specific labeling) increases.
-
Recommendation: Stick to pH 7.0–7.5 for high specificity.
References
-
Tyagarajan, K., et al. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis, 24(14), 2348-2358. [Link]
Sources
Technical Deep Dive: Photophysics and Quantum Yield of 5-TMRIA
Executive Summary
5-Tetramethylrhodamine iodoacetamide (5-TMRIA) represents a gold standard in thiol-reactive fluorescent probes, offering a distinct advantage over mixed-isomer preparations (5,6-TMRIA) by ensuring reproducible steric binding and consistent spectroscopic properties. While widely utilized for its pH insensitivity and photostability, the quantum yield (Φ) of 5-TMRIA is not a static constant; it is highly sensitive to solvent polarity, viscosity, and conjugation density.
This guide provides a rigorous technical analysis of the quantum yield of 5-TMRIA, detailing the physicochemical factors that modulate its fluorescence efficiency. It includes a validated, self-consistent protocol for determining Φ in your specific experimental system, ensuring data integrity for quantitative imaging and FRET applications.
Photophysical Profile
The core chromophore of 5-TMRIA is tetramethylrhodamine (TMR).[1] Unlike fluorescein, TMR is non-ionizable between pH 4 and 9, making its absorption and emission spectra stable across physiological pH ranges. However, its quantum yield is heavily influenced by the local environment (solvatochromism) and molecular stacking (H-dimer formation).
Key Photophysical Parameters[2][3][4][5][6][7][8][9]
| Parameter | Value / Range | Context/Conditions |
| Excitation Max ( | 540 – 546 nm | Methanol / Ethanol |
| Emission Max ( | 565 – 575 nm | Methanol / Ethanol |
| Extinction Coefficient ( | ~90,000 – 95,000 M⁻¹cm⁻¹ | at |
| Quantum Yield ( | 0.68 | Free dye in Ethanol [1] |
| Quantum Yield ( | ~0.28 – 0.34 | Free dye in Water/PBS [2] |
| Quantum Yield ( | 0.10 – 0.20 | Protein Conjugates (High Density) [3] |
Critical Insight: The quantum yield of 5-TMRIA drops significantly in aqueous solutions compared to organic solvents. Furthermore, upon conjugation to proteins, concentration quenching (homo-FRET) can further reduce
if the degree of labeling (DOL) exceeds optimal limits (typically >2-3 dyes per protein).
Mechanism of Action & Quenching Pathways
Understanding the fluctuation in quantum yield requires analyzing the molecular behavior of 5-TMRIA during and after conjugation.
Cysteine-Selective Labeling
The iodoacetamide group specifically alkylates sulfhydryl groups (-SH) on cysteine residues via nucleophilic substitution, releasing hydriodic acid (HI). This reaction is irreversible, creating a stable thioether bond.
Fluorescence Quenching Mechanisms
-
Solvent Relaxation: In polar solvents like water, the excited state energy is dissipated more efficiently through non-radiative pathways compared to non-polar solvents.
-
H-Dimer Formation: TMR molecules have a planar, hydrophobic structure. When conjugated in close proximity on a biomolecule, they stack (form H-dimers), which are non-fluorescent (dark complexes). This is the primary cause of low QY in heavily labeled conjugates.
Visualization: Labeling & Quenching Logic
Figure 1: Pathway showing the transition from free dye to conjugated state and the risk of quenching via dimerization at high Degree of Labeling (DOL).
Protocol: Relative Quantum Yield Determination
Since
Standard Selection: Rhodamine B in Ethanol is the preferred reference standard (
Reagents & Equipment
-
Reference: Rhodamine B (analytical standard).
-
Sample: 5-TMRIA labeled construct.
-
Solvents: Ethanol (spectroscopic grade) for Reference; Buffer of choice (e.g., PBS) for Sample.
-
Instrument: Spectrofluorometer (photon-counting preferred) and UV-Vis Spectrophotometer.
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
Step 1: Absorbance Matching (The Critical Step) Prepare solutions of the Reference and the Sample such that their absorbance (optical density) at the excitation wavelength is identical and below 0.1 AU (ideally 0.02 - 0.05).
-
Why? Absorbance > 0.1 leads to "Inner Filter Effects" (re-absorption of emitted light), artificially lowering the measured QY.[2]
Step 2: Fluorescence Integration Record the fluorescence emission spectra for both Reference and Sample using the exact same instrument parameters (slit width, integration time, excitation wavelength).
-
Excitation: 510 nm (or wavelength of matched absorbance).
-
Emission Range: 530 nm – 700 nm.
-
Action: Integrate the total area under the emission curve (
).
Step 3: Calculation
Calculate the quantum yield of the sample (
Where:
- = Integrated area under emission curve.[3]
-
= Refractive index of the solvent (Ethanol
1.36; Water 1.33). - = Absorbance at excitation wavelength (should be effectively 1 if matched perfectly).
Visualization: Measurement Workflow
Figure 2: Logical workflow for relative quantum yield determination, emphasizing the control of Optical Density (OD) to prevent Inner Filter Effects.
Experimental Considerations for Drug Development
When using 5-TMRIA in high-throughput screening or drug binding assays, consider the following:
-
Batch-to-Batch Consistency: Always verify if you are using pure 5-isomer or mixed 5,6-isomers. Mixed isomers introduce spectral broadening and can alter calculated QY values, affecting assay reproducibility [4].
-
Temperature Dependence: TMR fluorescence decreases as temperature increases (thermal quenching). All QY measurements must be temperature-controlled (e.g., 25°C).
-
Stoichiometry: For protein labeling, aim for a Dye-to-Protein (D/P) ratio of 1.0 – 2.0. Ratios > 3.0 often result in >50% loss of QY due to quenching, wasting reagent and reducing signal-to-noise ratio.
References
-
Magde, D., Rojas, G. E., & Seybold, P. G. (1999). Solvent dependence of the fluorescence lifetimes of xanthene dyes. Photochemistry and Photobiology, 70(5), 737-744. Link
-
Lefevre, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Protocol Exchange. Link
-
Ravdin, P., & Axelrod, D. (1977). Fluorescent tetramethyl rhodamine derivatives of alpha-bungarotoxin: preparation, separation, and characterization. Analytical Biochemistry, 80(2), 585-592. Link
-
Corrie, J. E., et al. (1998). Synthesis and structural characterization of the 5- and 6-isomers of iodoacetamidotetramethylrhodamine. Bioconjugate Chemistry, 9(2), 160-167. Link
Sources
Methodological & Application
5-TMRIA conjugation to antibodies protocol
Application Note: Targeted Thiol-Conjugation of Antibodies with 5-TMRIA
Abstract & Technical Introduction
This guide details the protocol for conjugating 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) to monoclonal antibodies (IgG). Unlike amine-reactive succinimidyl esters (NHS) that label random surface lysines—potentially occluding the antigen-binding site—5-TMRIA targets sulfhydryl (-SH) groups.
By selectively reducing the disulfide bonds in the antibody hinge region, this protocol achieves site-specific labeling.[1] This preserves the affinity of the antigen-binding fragment (Fab) while attaching the fluorophore to the Fc region or the hinge, ensuring high biological integrity for downstream microscopy or flow cytometry applications.[1]
Molecule Profile: 5-TMRIA
-
Fluorescence: Excitation
541–546 nm | Emission 567–580 nm (Orange). -
Mechanism: Nucleophilic substitution (
). The thiolate anion attacks the iodine-bearing carbon, displacing the iodide to form a stable thioether bond.[1]
Critical Parameters (The "Why" Behind the Steps)
To ensure scientific integrity and reproducibility, the following parameters must be strictly controlled:
-
pH Specificity (The 7.2–7.5 Window):
-
Constraint: Iodoacetamides are less selective than maleimides. At pH > 8.0, they react significantly with histidine and lysine (amines).[1]
-
Solution: Maintain pH between 7.2 and 7.[1]5. This ensures the cysteine thiol (
) is sufficiently nucleophilic without deprotonating amines to the point of competing reactivity.
-
-
Selective Reduction:
-
Constraint: Native IgGs lack free thiols.[1] Full reduction destroys the antibody structure.
-
Solution: Use 2-Mercaptoethylamine (2-MEA) or controlled TCEP . This protocol uses 2-MEA to selectively cleave the heavy-chain hinge disulfides, generating two functional half-antibodies (heavy-light chain pairs) or exposing hinge thiols without dissociating the chains, depending on concentration.[1]
-
-
Removal of Reducing Agents:
-
Constraint: Remaining reducing agents (DTT/2-MEA) contain thiols that will quench the 5-TMRIA dye immediately.
-
Solution: A rigorous desalting step is mandatory before adding the dye.
-
Materials & Equipment
| Category | Item | Specifications |
| Reagents | 5-TMRIA | Single isomer, >90% purity. Store at -20°C in dark. |
| Antibody (IgG) | Concentration > 1 mg/mL.[5][6] Free of BSA/Gelatin. | |
| 2-MEA | 2-Mercaptoethylamine•HCl (Solid). | |
| Reaction Buffer | PBS (pH 7.2–7.4) + 1 mM EDTA. | |
| Solvent | Anhydrous DMSO or DMF.[1] | |
| Purification | Desalting Columns | Sephadex G-25 or Zeba Spin Columns (7K MWCO). |
| QC | UV-Vis Spectrophotometer | Quartz cuvette (1 cm pathlength) or Nanodrop. |
Note: EDTA is included in the buffer to chelate divalent metal ions that can catalyze the auto-oxidation of thiols back to disulfides.[1]
Step-by-Step Protocol
Phase 1: Antibody Preparation & Reduction
Objective: Expose hinge-region thiols without dismantling the antibody.[1]
-
Buffer Exchange: If the antibody is in Tris or contains preservatives (azide), exchange into Reaction Buffer (PBS + 1 mM EDTA, pH 7.2) using a desalting column.[1]
-
Prepare Reductant: Dissolve 2-MEA in Reaction Buffer to a concentration of 50 mM .
-
Reduction Reaction:
-
Add 2-MEA solution to the antibody to achieve a final concentration of 50 mM 2-MEA .
-
Calculated Example: For 1 mL of IgG, add ~6 mg of 2-MEA solid directly or equivalent volume of stock.[1]
-
Incubate for 90 minutes at 37°C .
-
-
Purification (CRITICAL):
Phase 2: Conjugation
Objective: Covalent attachment of 5-TMRIA to the exposed thiols.
-
Dye Preparation:
-
Allow 5-TMRIA vial to warm to room temperature before opening (prevents condensation).
-
Dissolve 5-TMRIA in anhydrous DMSO to 10 mg/mL .
-
-
Molar Ratio Calculation:
-
Target a dye-to-protein molar excess of 10:1 to 20:1 .[6]
-
Formula:
-
-
Reaction:
-
Add the calculated volume of 5-TMRIA dropwise to the antibody solution while gently vortexing.
-
Protect from light (wrap tube in foil).
-
Incubate for 2 hours at Room Temperature or Overnight at 4°C .
-
Note: Keep the reaction pH strictly at 7.2–7.5.
-
Phase 3: Post-Reaction Purification
Objective: Remove unreacted fluorophore.
-
Equilibrate a size-exclusion column (Sephadex G-25 or Bio-Gel P-6) with PBS.
-
Load the reaction mixture.
-
Elute with PBS.[1] Collect the first colored band (the conjugate).[1] The slower-moving band is the free dye.
-
Visual Check: The conjugate will appear as a faster-moving orange/pink band.
-
Quality Control & Calculations
To validate the "Trustworthiness" of the conjugate, you must determine the Degree of Labeling (DOL).[1]
Constants for 5-TMRIA:
- (Extinction Coeff at 541 nm): 95,000 M⁻¹cm⁻¹
- (Correction Factor): 0.30 (Absorbance of dye at 280nm relative to max)
- (Extinction Coeff at 280 nm): 210,000 M⁻¹cm⁻¹ [5]
Measurement:
Measure absorbance at 280 nm (
Formulas:
Target DOL: A successful thiol conjugation typically yields a DOL of 2 to 4 dyes per antibody.
Visualization of Workflow
Caption: Workflow for site-specific 5-TMRIA conjugation. Red diamonds indicate critical purification steps to prevent quenching or high background.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low DOL (< 1.0) | Incomplete reduction. | Ensure 2-MEA is fresh. Check pH during reduction (must be neutral). |
| Oxidized thiols.[1] | Add EDTA to buffers.[1] Process immediately after desalting.[1] | |
| High Background | Free dye remaining.[1] | Perform a second dialysis step or use a longer column.[1] |
| Precipitation | Over-labeling (Hydrophobic dye). | Reduce molar excess of 5-TMRIA (try 10x instead of 20x). |
| No Fluorescence | Dye hydrolysis or bleaching.[1] | Ensure reagents are anhydrous.[1] Keep entire process in the dark. |
References
-
Thermo Fisher Scientific. Tetramethylrhodamine-5-Iodoacetamide Dihydroiodide (5-TMRIA). Accessed October 2023.[1] Link
-
Tocris Bioscience. Conjugation Protocol for Thiol Reactive Dyes. Accessed October 2023.[1] Link
-
Biotium. Protocol: Maleimide/Thiol Labeling of Proteins.[1][8] (Mechanism applicable to Iodoacetamide).[9][10] Accessed October 2023.[1] Link
-
Hermanson, G. T. Bioconjugate Techniques.[1] Academic Press, 3rd Edition, 2013.[1] (Authoritative text on Iodoacetamide chemistry and pH specificity).
Sources
- 1. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide] - 5 mg [anaspec.com]
- 3. Tetramethylrhodamine-5-Iodoacetamide Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 10. interchim.fr [interchim.fr]
Application Note: High-Fidelity Cysteine Labeling with 5-TMRIA
Topic: Site-Specific Labeling of Peptide Cysteine Residues with 5-TMRIA Content Type: Technical Application Note & Protocol Guide Author Role: Senior Application Scientist
Abstract & Scientific Rationale
The site-specific labeling of peptides with fluorophores is a cornerstone of biophysical characterization, enabling Fluorescence Resonance Energy Transfer (FRET), fluorescence polarization, and cellular localization studies. Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is a preferred fluorophore for these applications due to its photostability, high extinction coefficient, and pH-insensitive fluorescence.
Unlike amine-reactive succinimidyl esters (which label N-termini and Lysine residues indiscriminately), 5-TMRIA targets the sulfhydryl (-SH) group of Cysteine. This specificity allows for precise positioning of the dye, which is critical for distance-dependent measurements like FRET.
Key Mechanistic Insight: The reaction is a nucleophilic substitution (
Physicochemical Properties of 5-TMRIA
| Parameter | Value | Notes |
| Molecular Weight | ~569.40 Da | Formula: |
| Excitation Max | 543 nm | Optimized for 532 nm or 543 nm laser lines |
| Emission Max | 567 nm | Bright orange/red fluorescence |
| Extinction Coeff. | 87,000 - 95,000 | Solvent dependent (MeOH vs. Buffer) |
| Solubility | DMSO, DMF | Low solubility in water; must be dissolved in organic solvent first |
| Reactivity | Thiol (Sulfhydryl) | Specificity lost at pH > 8.5 (amine labeling risk) |
Pre-Labeling Considerations: The Reduction Strategy
The #1 cause of labeling failure is oxidized cysteine. Cysteines spontaneously form disulfide bonds (dimers) in solution. Before adding 5-TMRIA, these bonds must be broken.
Critical Decision: TCEP vs. DTT[2][3][4][5][6][7]
-
DTT (Dithiothreitol): A thiol-based reducer.[1] Fatal Flaw: If DTT is left in the solution, it will react with 5-TMRIA, consuming the dye and preventing peptide labeling. It must be removed via dialysis or desalting before labeling.
-
TCEP (Tris(2-carboxyethyl)phosphine): A phosphine-based reducer.[2][1][3][4] Advantage: It does not contain thiols and does not react rapidly with iodoacetamide. It can be left in the reaction mixture (one-pot reaction), significantly increasing yield and reproducibility [3].
Recommendation: Use TCEP for this protocol to ensure a self-validating, closed-loop system.
Experimental Protocol
Materials Required[2][7][9][10][11][12][13][14][15]
-
Peptide: >90% purity, lyophilized.
-
Fluorophore: 5-TMRIA (Store at -20°C, protect from light).[5][6]
-
Reducing Agent: TCEP-HCl (Prepare fresh).
-
Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5. (Avoid Tris if possible, as it contains amines that can react at high pH/concentration, though HEPES is safer).
-
Solvent: Anhydrous DMSO or DMF.[2]
-
Quencher:
-Mercaptoethanol (BME) or DTT.
Workflow Logic Diagram
The following diagram illustrates the critical path and decision points for the labeling process.
Figure 1: Step-by-step workflow for TCEP-mediated 5-TMRIA labeling. Note the streamlined path avoiding intermediate purification steps.
Step-by-Step Procedure
1. Peptide Solubilization & Reduction
-
Dissolve peptide to a concentration of 0.5 – 2.0 mM in Reaction Buffer (pH 7.5) .
-
Note: If the peptide is hydrophobic, add up to 20% DMSO to the buffer.
-
-
Add TCEP to a final concentration of 5–10 mM (approx. 10-fold molar excess over peptide).
-
Incubate for 30 minutes at room temperature.
2. Dye Preparation
-
Dissolve 5-TMRIA in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.
3. Labeling Reaction
-
Add the 5-TMRIA solution to the reduced peptide mixture.
-
Target Stoichiometry: 10:1 to 15:1 (Dye:Peptide).
-
Why high excess? Iodoacetamide hydrolysis competes with the labeling reaction. Excess dye ensures the reaction is driven to completion.
-
-
Mix gently. Flush the vial with inert gas (Nitrogen/Argon) if available to prevent re-oxidation, though TCEP mitigates this.
-
Incubate: 2 hours at Room Temperature (or overnight at 4°C) in the DARK .
4. Quenching
-
Add
-Mercaptoethanol (BME) or DTT to a final concentration of 20 mM. -
Incubate for 15 minutes.
-
Mechanism:[8][9][10][11][12] The excess thiol rapidly reacts with any remaining 5-TMRIA, forming a highly soluble dye-BME adduct that is easily separated from the peptide during HPLC.
5. Purification (Essential)
-
Perform Reverse-Phase HPLC (C18 column).
-
Monitor absorbance at 214 nm (peptide bond) and 543 nm (TMRIA).
-
Collect the peak that shows absorbance at both wavelengths.
Reaction Mechanism Visualization
Understanding the chemical causality is vital for troubleshooting.
Figure 2: Reaction mechanism.[9] The generation of the nucleophilic Thiolate anion is the rate-limiting step controlled by pH.
Troubleshooting & QC
| Observation | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Oxidized Peptide | Ensure TCEP is fresh. Increase reduction time/temp (e.g., 37°C). |
| pH too low | Verify pH is > 7.[7]2. Below this, the thiolate concentration is negligible. | |
| Hydrolyzed Dye | Use fresh anhydrous DMSO. Do not store dissolved dye.[8] | |
| Multiple Labeled Peaks | Over-labeling (N-term) | pH is too high (>8.5). Lower pH to 7.2–7.5. |
| Non-specific adsorption | Add 0.1% Tween-20 to reaction (if compatible with downstream use). | |
| Precipitation | Peptide aggregation | Peptide is hydrophobic. Increase DMSO % or use Guanidine HCl (if denaturing is acceptable). |
Quality Control Calculation
To determine the Degree of Labeling (DOL) after purification:
-
Where
for 5-TMRIA . -
Note: Correct the peptide concentration measurement (
) for dye contribution: . (Correction factor 0.3 is an estimate; check specific lot data).
References
-
Thermo Fisher Scientific. Tetramethylrhodamine-5-Iodoacetamide (5-TMRIA) Product Information.Link
-
Kim, Y., et al. (2008). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis. Describes pH dependence and specificity of iodoacetamide dyes. Link
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[1][13][3] Analytical Biochemistry.[14] Establishes TCEP compatibility with iodoacetamide. Link
-
AnaSpec. 5-TMRIA Technical Data Sheet. Provides extinction coefficients and solubility data. Link
Sources
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide] - 5 mg [anaspec.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 12. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 13. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [scholars.duke.edu]
applications of 5-[Bromoacetamido]tetramethylrhodamine in flow cytometry
Application Note: 5-[Bromoacetamido]tetramethylrhodamine (5-BATMR) in Flow Cytometry
1. Executive Summary this compound (5-BATMR) is a specialized thiol-reactive fluorogenic probe used in flow cytometry to quantify intracellular thiol levels, monitor oxidative stress, and study protein conformational changes. Unlike the more common maleimide derivatives (e.g., Fluorescein-5-Maleimide), 5-BATMR forms an exceptionally stable thioether bond via nucleophilic substitution, making it ideal for experiments requiring rigorous washing or long-term sample storage. Its excitation/emission profile (Ex: 540-550 nm / Em: 570-580 nm) allows for seamless multiplexing with GFP-based reporters or FITC/Alexa Fluor 488 conjugates, filling a critical gap in multi-parametric oxidative stress analysis.
Scientific Mechanism & Chemistry[1]
The Fluorophore: Tetramethylrhodamine (TMR)
-
Spectral Class: Rhodamine derivative.
-
Excitation: Efficiently excited by 532 nm (Green) or 561 nm (Yellow-Green) lasers. Can be sub-optimally excited by the 488 nm (Blue) laser.
-
Emission: Peaks at ~575 nm, detectable in the standard "PE" (Phycoerythrin) or "TRITC" channel.
-
Properties: TMR is generally cell-permeant due to its delocalized positive charge (cationic nature), allowing it to accumulate in mitochondria or cytoplasm depending on membrane potential and conjugation.
The Reactive Group: Bromoacetamide
-
Target: Sulfhydryl groups (-SH) on reduced cysteine residues (glutathione, protein thiols).
-
Reaction Type:
Nucleophilic Substitution.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mechanism: The thiolate anion (
) attacks the methylene carbon of the bromoacetamide, displacing the bromide ion ( ) to form a stable thioether bond. -
Selectivity:
-
Stability: The resulting thioether linkage is chemically stable and resistant to hydrolysis, unlike the thiosuccinimide ring formed by maleimides, which can undergo ring-opening or retro-Michael addition.
Caption: Reaction mechanism of 5-BATMR with reduced thiols. The formation of the stable thioether bond ensures signal retention during rigorous wash steps.
Applications in Flow Cytometry
| Application | Description | Advantage of 5-BATMR |
| Oxidative Stress Profiling | Quantifies the ratio of reduced vs. oxidized thiols in live cells. Loss of fluorescence indicates oxidation (disulfide formation). | Stable signal allows for post-staining fixation/permeabilization without probe loss. |
| Multiplexing with GFP | Simultaneous measurement of redox status and gene expression (e.g., GFP-tagged proteins). | Spectral separation: 5-BATMR (Orange/Red) does not overlap with GFP (Green). |
| Apoptosis Assays | Detection of glutathione (GSH) depletion, an early marker of apoptosis. | Can be combined with Annexin V-FITC (Green) and DAPI (Blue). |
| Pulse-Chase Labeling | Tracking the turnover of thiol-rich proteins. | Slower kinetics compared to maleimides allow for more controlled "pulse" windows. |
Detailed Experimental Protocol
Objective: To label and quantify intracellular reduced thiols in live mammalian cells using 5-BATMR.
Reagents & Equipment
-
Probe: this compound (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO or DMF.
-
Buffer: PBS (pH 7.[2][6][7]4) or HBSS (Ca/Mg-free). Note: Avoid buffers with free thiols (e.g., DTT, mercaptoethanol).
-
Positive Control (Block): N-Ethylmaleimide (NEM) - 10 mM stock.
-
Flow Cytometer: Equipped with 532 nm or 561 nm laser (or 488 nm) and 585/42 BP filter.
Stock Solution Preparation
-
Allow the 5-BATMR vial to warm to room temperature before opening to prevent condensation.
-
Dissolve 5-BATMR in anhydrous DMSO to a concentration of 10 mM .
-
Aliquot into small volumes (e.g., 10 µL) and store at -20°C. Avoid freeze-thaw cycles.
Staining Protocol (Live Cells)
Step 1: Cell Preparation
-
Harvest cells (suspension or adherent) and wash 2x with warm PBS.
-
Adjust cell density to
cells/mL in PBS. -
Critical Control Setup:
Step 2: Staining
-
Prepare a working solution of 5-BATMR by diluting the stock 1:1000 in PBS (Final: 10 µM). Note: Optimization range is 1–20 µM.
-
Add 5-BATMR to the cell suspension.
-
Incubate for 30–45 minutes at 37°C in the dark.
-
Expert Insight: Bromoacetamides react slower than maleimides. The 37°C incubation drives the reaction and ensures cell permeability.
-
-
(Optional) For viability gating, add DAPI or a Far-Red Live/Dead stain during the last 10 minutes.
Step 3: Washing & Fixation
-
Centrifuge cells (300 x g, 5 min) and remove supernatant.
-
Resuspend in 1 mL of ice-cold PBS (containing 1% BSA to maintain viability).
-
Wash 2x to remove unbound probe.
-
Optional Fixation: If analyzing later, resuspend in 4% Paraformaldehyde (PFA) for 15 min, then wash. The thioether bond will survive fixation.
Step 4: Acquisition
-
Excitation: 561 nm (preferred) or 488 nm.
-
Emission Filter: 585/40 nm (PE Channel).
-
Collect at least 10,000 events.[9]
Caption: Experimental workflow for 5-BATMR staining, including the critical NEM-blocking control step.
Data Analysis & Interpretation
| Observation | Interpretation |
| High Fluorescence (PE Channel) | High abundance of reduced thiols (Healthy/Reduced State). |
| Decreased Fluorescence | Depletion of reduced thiols (Oxidative Stress) or blockage by NEM. |
| Signal in NEM Control | Non-specific binding (background). Subtract this MFI from samples. |
Gating Strategy:
-
FSC vs. SSC: Gate on main cell population (exclude debris).
-
FSC-H vs. FSC-A: Doublet discrimination.
-
Viability: Gate on Live cells (DAPI negative).
-
Histogram (PE): Compare Median Fluorescence Intensity (MFI) of Treated vs. Untreated.
Troubleshooting & Tips
-
Low Signal?
-
Increase incubation time (up to 60 min).
-
Verify pH of the buffer (must be > 7.0 for efficient bromoacetamide reaction).
-
Ensure cells are metabolically active (required for dye uptake).
-
-
High Background?
-
Wash cells thoroughly.
-
Titrate probe concentration (try 1 µM or 5 µM).
-
Ensure the probe was fully dissolved in DMSO before adding to buffer (precipitates cause spikes).
-
-
Dye Efflux:
-
Some multidrug resistance proteins (MDRs) pump out rhodamine dyes. If signal is unstable, perform staining at 4°C (though reaction is slower) or use an efflux inhibitor like Verapamil (if compatible with biology).
-
References
-
Hole, P. S., et al. (2013). "Intracellular thiol redox status in viable T cells." Methods in Molecular Biology. Link (Context: General thiol flow cytometry methodology).
-
Tyagarajan, K., et al. (2003). "Thiol-reactive dyes for fluorescence labeling of proteomic samples." Electrophoresis. Link (Context: Chemistry of iodo/bromoacetamides vs maleimides).
-
Molecular Probes (Thermo Fisher). "Thiol-Reactive Probes - Chapter 2." The Molecular Probes Handbook. Link (Context: Reactivity profiles of haloacetamides).
-
Chowdhury, P., et al. (2012). "Flow cytometric estimation of intracellular thiols." Cytometry Part A. Link (Context: Gating and analysis strategies for thiol probes).
Sources
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flowcytometry.gwu.edu [flowcytometry.gwu.edu]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. novopro.cn [novopro.cn]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. renyi.hu [renyi.hu]
- 11. Flow Cytometry Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Precision Mapping of Protein Conformational Dynamics: The 5-TMRIA Application Guide
Executive Summary
5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) is a high-performance fluorophore designed for the site-specific labeling of cysteine residues in proteins.[1] Unlike the mixed isomer 5(6)-TAMRA, 5-TMRIA is a pure single isomer. This stereochemical purity is critical for structural biology applications—specifically Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Anisotropy —where the fixed orientation of the transition dipole moment is required to derive accurate distance and mobility constraints.
This guide provides a rigorous framework for using 5-TMRIA to detect and quantify protein conformational changes, such as domain movements, folding/unfolding events, and allosteric transitions.
Scientific Foundation & Mechanism
Chemical Mechanism: Thiol-Selective Alkylation
5-TMRIA contains an iodoacetamide functional group attached to the 5-position of the tetramethylrhodamine core. The reaction proceeds via nucleophilic substitution (
-
Nucleophilic Attack: The thiolate anion (
) of a cysteine residue attacks the -carbon of the iodoacetamide group. -
Halide Displacement: Iodide (
) is displaced as a leaving group. -
Thioether Formation: A stable, irreversible thioether bond is formed between the fluorophore and the protein.
Expert Insight: The reaction is highly pH-dependent. At pH 7.0–7.5, the cysteine thiol (
Photophysical Properties[3]
-
Excitation Max: 543 nm (Green/Yellow excitation)
-
Emission Max: 567 nm (Orange emission)
-
Extinction Coefficient (
): (Solvent dependent) -
Quantum Yield:
(Highly sensitive to local environment/quenching)
The "Single Isomer" Advantage
In structural studies, the orientation factor (
Experimental Logic & Workflow
The following diagram illustrates the critical path from protein preparation to data interpretation.
Figure 1: End-to-end workflow for 5-TMRIA labeling and conformational analysis.
Protocol 1: Site-Specific Labeling of Proteins
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
Protein: Purified cysteine-mutant protein (20–100
) in labeling buffer. -
5-TMRIA: 10 mM stock in anhydrous DMSO (Store at -20°C, desiccated).
-
Labeling Buffer: 50 mM HEPES or Phosphate, 150 mM NaCl, pH 7.2. (Avoid Tris during labeling if possible, though pH 7.2 limits amine reactivity).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[3]
-
Purification: PD-10 Desalting Columns (Sephadex G-25) or Zeba Spin Columns.
Step-by-Step Methodology
1. Thiol Reduction
Cysteines oxidize to form disulfides over time. They must be reduced to free thiols (
-
Action: Add TCEP to the protein solution to a final concentration of 10x molar excess over protein.
-
Incubation: 20–30 minutes on ice.
-
Note: TCEP does not contain thiols and does not need to be removed before adding TMRIA (unlike DTT). If using DTT, you must dialyze the protein before the next step.
2. Labeling Reaction
-
Dye Preparation: Thaw 5-TMRIA stock. Dilute slightly in DMSO if necessary to ensure accurate pipetting.
-
Reaction: Add 5-TMRIA to the reduced protein solution dropwise while vortexing gently.
-
Target Ratio: 10:1 to 20:1 (Dye:Protein).
-
Solvent Limit: Keep final DMSO concentration
to prevent protein denaturation.
-
-
Incubation:
-
Option A (Fast): 2 hours at Room Temperature (RT) in the dark.
-
Option B (Gentle): Overnight at 4°C in the dark.
-
3. Quenching
-
Action: Add
-mercaptoethanol or DTT (final 10 mM) to scavenge excess unreacted dye. Incubate for 10 minutes.
4. Purification (Critical)
Free dye interferes with all fluorescence assays.
-
Method: Pass the reaction mixture through a pre-equilibrated PD-10 column or Zeba Spin column using the assay buffer (e.g., pH 7.4).
-
Visual Check: You should see two bands on a gravity column: the faster-moving labeled protein (colored band) and the slower free dye. Collect the first band.
5. Quality Control: Degree of Labeling (DOL)
Measure Absorbance at 280 nm (
Calculation:
-
Constants:
-
(5-TMRIA):
[2] -
(Correction Factor 280nm):
(Approximate absorbance of TMRIA at 280nm relative to max).
-
(5-TMRIA):
Target: DOL should be 0.8 – 1.2 for single-site labeling studies.
Protocol 2: Assessing Conformation Changes
Method A: Fluorescence Anisotropy (Mobility)
This method detects changes in the local rotational mobility of the labeled domain.
-
Concept: If a protein domain docks onto another (closed state), its tumbling slows down, and anisotropy (
) increases. If it undocks (open state), mobility increases, and decreases. -
Setup:
-
Dilute labeled protein to 10–100 nM in assay buffer.
-
Excitation: 540 nm (Vertical polarizer).
-
Emission: 570 nm (Measure Vertical (
) and Horizontal ( )). -
Titrate ligand/drug.
-
-
Result: Plot Anisotropy (
) vs. Ligand Concentration.
Method B: FRET (Distance Measurement)
Requires a double-labeled system (Donor + Acceptor). 5-TMRIA is an excellent Donor for Cy5/Alexa 647 or Acceptor for Fluorescein/Alexa 488.
-
Setup:
-
Label site A with Donor (e.g., Alexa 488).
-
Label site B with Acceptor (5-TMRIA).
-
Excitate Donor (488 nm).
-
Measure Emission of Donor (520 nm) and Acceptor (570 nm).
-
-
Conformation Readout:
-
High FRET (High 570nm / Low 520nm): Residues A and B are close (e.g., < 50 Å).
-
Low FRET: Residues A and B are far apart.
-
Data Presentation & Analysis
Quantitative Summary Table
When comparing conformational states (e.g., Apo vs. Holo), structure your data as follows:
| Parameter | Apo State (Unbound) | Holo State (+ Ligand) | Interpretation | |
| Anisotropy ( | Domain rigidification/Docking | |||
| FRET Efficiency ( | Closure of cleft (Distance decrease) | |||
| Fluorescence Lifetime ( | Quenching due to conformational shift |
Logic Diagram: Interpreting Signals
Figure 2: Decision tree for interpreting fluorescence shifts in 5-TMRIA assays.
Troubleshooting & Expert Tips
-
Low Labeling Efficiency (< 50%):
-
Cause: Oxidized cysteines or old TCEP.
-
Fix: Use fresh TCEP. Ensure pH is > 7.0 (Thiolate formation is pH dependent).
-
-
Precipitation after Labeling:
-
Cause: Hydrophobic dye aggregation or high DMSO.
-
Fix: Reduce dye excess to 10x.[3] Add low concentration of detergent (e.g., 0.05% Tween-20) during the reaction.
-
-
High Background (Free Dye):
-
Cause: Inefficient purification.
-
Fix: Perform a second round of dialysis or use a longer gel filtration column. Free dye has a very low anisotropy (
), artificially lowering your protein's signal.
-
References
-
Corrie, J. E., et al. (1998). "Synthesis and structural characterization of the 5- and 6-isomers of tetramethylrhodamine-5- and -6-iodoacetamide." Bioconjugate Chemistry.
-
Thermo Fisher Scientific. (2024). "5-TMRIA (Tetramethylrhodamine-5-Iodoacetamide) Product Information." Molecular Probes Handbook.
-
Ajtai, K., et al. (1992).[5] "Stereospecific reaction of muscle fiber proteins with the 5' or 6' isomer of (iodoacetamido)tetramethylrhodamine."[5] Biochemistry.
-
Anaspec. (2024). "5-TMRIA Technical Data Sheet." Anaspec Catalog.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Stereospecific reaction of muscle fiber proteins with the 5' or 6' isomer of (iodoacetamido)tetramethylrhodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 5-[Bromoacetamido]tetramethylrhodamine Conjugation: A Technical Support Guide
Welcome to the technical support center for 5-[Bromoacetamido]tetramethylrhodamine (5-BR) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the efficiency and success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
This compound is a thiol-reactive fluorescent dye. The bromoacetamide moiety specifically reacts with the sulfhydryl (thiol) group of cysteine residues on a protein via an S-alkylation reaction. This forms a stable thioether bond, covalently attaching the tetramethylrhodamine fluorophore to the protein. For optimal selectivity for thiol groups, a pH range of 7.5 to 8.5 is recommended.
Q2: What is the optimal pH for 5-BR conjugation?
The reaction of bromoacetamides with thiols is pH-dependent. A pH range of 8.0-9.0 is generally recommended for efficient conjugation to cysteine residues. At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form, facilitating the nucleophilic attack on the bromoacetamide. While the reaction can proceed at a lower pH, the rate is significantly slower.
Q3: How should I store this compound?
5-BR should be stored at -20°C, protected from light and moisture.[1] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of the reactive bromoacetamide group.[2] Stock solutions, prepared in an anhydrous solvent like DMSO or DMF, should be used immediately or aliquoted and stored at -20°C for short periods.[2]
Q4: My conjugation efficiency is low. What are the possible causes?
Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the 5-BR reagent: Exposure to moisture can hydrolyze the bromoacetamide group, rendering it unreactive.
-
Oxidation of protein thiols: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with bromoacetamide.
-
Insufficient free thiols: The target protein may have fewer accessible cysteine residues than anticipated.
-
Suboptimal reaction conditions: Incorrect pH, temperature, or molar ratio of dye to protein can hinder the reaction.
-
Presence of interfering substances: Thiols in buffers or other reagents can compete with the protein for conjugation.
Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during 5-BR conjugation.
Problem 1: Low or No Conjugation Yield
A low degree of labeling (DOL) is a frequent challenge. The following steps will help you systematically troubleshoot this issue.
The reactivity of the bromoacetamide group is critical.
-
Check for Hydrolysis: If the solid reagent has been improperly stored (e.g., not protected from moisture), it may have hydrolyzed. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[3]
-
Assess Dye Quality: If possible, test the reactivity of a new batch of 5-BR with a small molecule thiol like cysteine or glutathione as a positive control.
The number of accessible, reduced cysteine residues on your protein is paramount.
-
Quantify Free Thiols with Ellman's Assay: Before proceeding with conjugation, it is highly recommended to determine the concentration of free sulfhydryl groups in your protein solution using Ellman's Reagent (DTNB).[4][5] This will provide a baseline for the expected level of conjugation.
Protocol: Quantification of Free Sulfhydryls using Ellman's Assay
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Protein sample
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.
-
Perform serial dilutions to create a range of standards (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM).[4]
-
-
Prepare Samples:
-
Dissolve your protein in the Reaction Buffer.
-
Prepare a blank using only the Reaction Buffer.
-
-
Reaction:
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from your sample readings.
-
Plot the absorbance of the cysteine standards versus their concentration to create a standard curve.
-
Determine the concentration of free sulfhydryls in your protein sample from the standard curve.
-
-
Reduce Disulfide Bonds: If the number of free thiols is lower than expected, it may be due to the formation of intramolecular or intermolecular disulfide bonds. These can be reduced using a reducing agent.
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is the recommended reducing agent as it does not contain thiols and therefore does not compete with the protein for reaction with 5-BR.[6] Use a 5-10 fold molar excess of TCEP over the protein and incubate for 30-60 minutes at room temperature. The excess TCEP must then be removed by desalting or dialysis before adding the 5-BR.
-
DTT (Dithiothreitol): While effective at reducing disulfide bonds, DTT contains thiol groups and will react with 5-BR. Therefore, it must be completely removed via dialysis or size-exclusion chromatography before initiating the conjugation reaction.[6]
-
Fine-tuning the reaction parameters can significantly improve conjugation efficiency.
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 9.0 | At this pH, the thiol group is deprotonated to the more nucleophilic thiolate anion, accelerating the reaction.[7] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A molar excess of the dye drives the reaction to completion. The optimal ratio should be determined empirically for each protein.[8][9] |
| Temperature | Room Temperature (20-25°C) | The reaction generally proceeds efficiently at room temperature. Lower temperatures will slow the reaction rate.[10][11] |
| Reaction Time | 2 - 4 hours | Incubation for a sufficient duration is necessary for the reaction to go to completion. The optimal time may need to be determined experimentally. |
| Buffer Composition | Phosphate or Bicarbonate buffers | Avoid buffers containing primary amines (e.g., Tris) or thiols, as these will compete with the protein for conjugation.[8] |
Experimental Workflow: 5-BR Protein Conjugation
Caption: A general workflow for the conjugation of 5-BR to a protein.
Problem 2: High Background or Non-Specific Staining
Rhodamine dyes can sometimes exhibit non-specific binding due to their hydrophobic nature, leading to high background fluorescence in imaging applications.
-
Thorough Purification: Ensure all unreacted 5-BR is removed after the conjugation reaction. Use extensive dialysis with multiple buffer changes or size-exclusion chromatography.
-
Use of Blocking Agents: In applications like immunofluorescence, use appropriate blocking agents (e.g., BSA, serum) to minimize non-specific binding of the labeled protein to other cellular components.[12]
-
Hydrophobic Adsorption Chromatography: For particularly problematic cases, hydrophobic adsorption chromatography can be employed to remove free dye that may have non-specifically adsorbed to the protein.[12]
Problem 3: Protein Precipitation During or After Labeling
Protein aggregation and precipitation can occur due to changes in the protein's surface properties after conjugation or due to the presence of organic solvents.
-
Optimize Dye:Protein Ratio: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation. Perform a titration to find the optimal molar ratio that provides sufficient labeling without causing precipitation.
-
Control Solvent Concentration: When adding the 5-BR stock solution (in DMSO or DMF) to the aqueous protein solution, add it slowly while gently vortexing to avoid localized high concentrations of the organic solvent. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
Protein Concentration: While a higher protein concentration is generally better for conjugation efficiency, very high concentrations can sometimes promote aggregation. If precipitation is an issue, try reducing the protein concentration.[8]
Determining the Degree of Labeling (DOL)
After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule. This is known as the Degree of Labeling (DOL).[13]
Protocol: Calculating the Degree of Labeling
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of tetramethylrhodamine (~555 nm, Amax).[3]
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [ (A280 - (Amax × CF)) / εprotein ] × Dilution factor
-
CF (Correction Factor): This accounts for the absorbance of the dye at 280 nm. For tetramethylrhodamine, the CF is approximately 0.34.[14]
-
εprotein: The molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate DOL:
-
DOL = (Amax × Dilution factor) / (εdye × Protein Concentration (M))
-
εdye: The molar extinction coefficient of 5-tetramethylrhodamine at its Amax (~95,000 M-1cm-1).
-
-
An optimal DOL for antibodies is typically between 2 and 10.[15] A DOL that is too high can lead to fluorescence quenching and may affect the biological activity of the protein.[15]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
-
Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. ResearchGate. Available from: [Link]
-
Rhodamine-labeled Phosphate Binding Protein (rho-PBP): Purification and labeling. Addgene. Available from: [Link]
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. Available from: [Link]
-
Purification of Rhodamine B-functionalized ATCUN peptides. ResearchGate. Available from: [Link]
-
Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad. Available from: [Link]
-
Protein Labeling Kits. emp BIOTECH. Available from: [Link]
-
Rhodamine B Fluorescent Labeling. LifeTein Peptide Blog. Available from: [Link]
-
Immunofluorescence Troubleshooting Tips. Elabscience. Available from: [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Publications. Available from: [Link]
-
Quantification of Thiols and Disulfides. PMC. Available from: [Link]
-
Thiol Quantification Kit. Innova Biosciences. Available from: [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. SfRBM. Available from: [Link]
-
Protein labeling protocol. Abberior Instruments. Available from: [Link]
-
How To Determine Degree of Protein Labeling. G-Biosciences. Available from: [Link]
-
Degree of labeling (DOL) step by step. Abberior Instruments. Available from: [Link]
-
Degree of Labeling Explanation. ATTO-TEC. Available from: [Link]
-
Degree-of-labeling calculator. NanoTemper Technologies. Available from: [Link]
-
Optimizing the labeling of proteins. Molecular Devices. Available from: [Link]
-
Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester. You Do Bio. Available from: [Link]
-
Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT). PMC. Available from: [Link]
-
Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. Available from: [Link]
-
n-bromoacetamide. Organic Syntheses. Available from: [Link]
-
Is Maleimide-Thiol coupling temperature-sensitive? ResearchGate. Available from: [Link]
-
A kinetic study of thiol addition to N-phenylchloroacetamide. RSC Publishing. Available from: [Link]
-
Determination of protein concentration for protein-protein conjugates using ultraviolet absorption. PMC. Available from: [Link]
-
Strategies for Site-Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags. PMC. Available from: [Link]
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory. Available from: [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug. RSC Publishing. Available from: [Link]
-
The best protocol for FITC labeling of proteins. ResearchGate. Available from: [Link]
-
Making a new bromo-containing cellulosic dye with antibacterial properties for use on various fabrics using computational research. ResearchGate. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. media.addgene.org [media.addgene.org]
- 4. encapsula.com [encapsula.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lifetein.com [lifetein.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. biotium.com [biotium.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Signal-to-Noise Optimization for 5-TMRIA
Subject: Advanced Troubleshooting & Protocol Optimization for 5-TMRIA Labeling From: Senior Application Scientist, Fluorescence Technologies To: Research & Development Team
Diagnostic Core: Deconstructing the "Noise"
In high-fidelity fluorescence experiments, "noise" is rarely just electronic gain; it is usually chemical promiscuity or physical aggregation. 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) is a powerful, thiol-reactive probe, but its utility hinges on a precise balance of pH, stoichiometry, and purification.
To improve your Signal-to-Noise Ratio (SNR), we must address the three distinct sources of background:
-
Chemical Noise: Non-specific binding to amines (lysines) or histidines.
-
Physical Noise: Free dye aggregates or insufficient removal of unreacted fluorophore.
-
Photophysical Noise: Self-quenching (Homo-FRET) due to over-labeling.
The Golden Path: Optimized Labeling Workflow
The following workflow is designed to maximize specificity (Signal) and minimize free dye (Noise).
Visual Workflow: The Specificity Cascade
Figure 1: Critical path for 5-TMRIA labeling. Note that if DTT is used, it MUST be removed before adding the dye. TCEP does not require removal.
Critical Protocol Parameters (The "Why" and "How")
A. pH Specificity Control (The Chemical Noise)
Iodoacetamides are thiol-specific only within a narrow pH window.
-
Optimal pH: 7.0 – 7.5.
-
The Risk: At pH > 8.0, the deprotonated amines (Lysine residues) become nucleophilic enough to react with the iodoacetamide group. This creates permanent, non-specific background that cannot be washed away.
-
Action: Use HEPES or PBS adjusted strictly to pH 7.2. Avoid Tris buffers if possible, as they contain amines that can compete for the dye (though Tris is less reactive than primary amines, it can still reduce labeling efficiency).
B. Stoichiometry & Degree of Labeling (The Photophysical Noise)
Over-labeling causes self-quenching .[1] If two TMRIA molecules are within the Förster radius (~50-60 Å), they will transfer energy non-radiatively, reducing brightness despite high dye content.
Target DOL: 0.5 – 1.0 dyes per protein molecule (for single-site tracking) or 1.0 – 2.0 (for bulk imaging).
Data Table: Impact of DOL on SNR
| DOL (Dye/Protein) | Fluorescence Intensity | Background Risk | SNR Outcome |
|---|---|---|---|
| < 0.3 | Low | Low | Poor (Weak Signal) |
| 0.8 - 1.2 | High | Low/Moderate | Optimal |
| > 2.5 | Decreasing (Quenching) | High (Sticky Dye) | Poor (High Noise) |
C. Purification (The Physical Noise)
5-TMRIA is hydrophobic. Unreacted dye tends to form non-covalent aggregates with proteins.
-
Standard Dialysis: Often insufficient for hydrophobic dyes.
-
Recommended: Size Exclusion Chromatography (e.g., PD-10 columns or Zeba Spin Desalting Columns) followed by a high-salt wash (500 mM NaCl) to disrupt hydrophobic interactions during the purification step.
Troubleshooting Matrix (FAQs)
Q1: My background is high, but the protein signal is also weak. What is happening?
Diagnosis: This is classic "Dark Background" caused by self-quenching or precipitation. Root Cause: You likely used too much dye or the protein aggregated. Solution:
-
Centrifuge the sample at 15,000 x g for 10 minutes. If a pellet forms, your protein has aggregated (TMRIA is hydrophobic and can destabilize proteins).
-
Check the DOL.[1][2][3][4] If DOL > 2.0, repeat labeling with a lower dye:protein ratio (e.g., reduce from 20x to 5x excess).
Q2: I see "speckles" in my fluorescence microscopy images.
Diagnosis: Dye Aggregates. Root Cause: 5-TMRIA has low solubility in aqueous buffers. Solution:
-
Dissolve the 5-TMRIA stock in anhydrous DMSO or DMF first.
-
Do not store aqueous dye solutions; prepare fresh.
-
Filter the labeled protein through a 0.2 µm syringe filter (if protein size permits) before imaging.
Q3: How do I calculate the Degree of Labeling (DOL) accurately?
Protocol: Use the Beer-Lambert Law with the Correction Factor (CF) for 5-TMRIA (typically ~0.30 at 280 nm).
Formula:
- : Absorbance of dye at max (approx 555 nm).
- : Extinction coefficient of 5-TMRIA (~95,000 cm⁻¹M⁻¹).
- : Extinction coefficient of your protein.[1][3][5]
Q4: The reaction seems inefficient (Low DOL).
Diagnosis: Oxidized Cysteines or Buffer Interference. Root Cause: Cysteines form disulfides rapidly. Solution:
-
Pre-treat with TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins. TCEP does not contain thiols and does not need to be removed before adding 5-TMRIA (unlike DTT or β-ME).
-
Ensure your buffer does not contain Azide (can interfere) or high concentrations of competing thiols.
Logic Diagram: Troubleshooting Specificity
Figure 2: Decision tree for diagnosing Signal-to-Noise issues with 5-TMRIA.
References
-
Kim, Y., et al. (2008). High-throughput screening of cysteine reactivity. (Discusses pH specificity of iodoacetamide derivatives). [Link]
Disclaimer: 5-TMRIA is light-sensitive and potentially carcinogenic. Always work in low-light conditions and use appropriate PPE.
Sources
Technical Support Center: 5-TMRIA Photostability & Optimization
The following technical guide is structured to address the stability and photophysics of 5-[Bromoacetamido]tetramethylrhodamine (5-TMRIA). It deviates from standard FAQ templates to provide a causal, mechanistic approach to troubleshooting, designed for high-level research applications.
Topic: Preventing Photobleaching & Optimizing Signal for 5-TMRIA Product Category: Thiol-Reactive Fluorescent Probes Target Audience: Senior Researchers, Microscopists, Drug Discovery Leads
Part 1: The Physics of Fading (Root Cause Analysis)
Before troubleshooting, it is critical to understand why 5-TMRIA bleaches. Photobleaching is not merely "fading"; it is a chemical destruction of the fluorophore driven by excited-state reactions.[1]
Q: What is the specific mechanism of 5-TMRIA photobleaching? A: Like most rhodamine derivatives, 5-TMRIA undergoes photobleaching primarily through the generation of Reactive Oxygen Species (ROS).
-
Excitation: The dye absorbs a photon, entering the excited singlet state (
). -
Intersystem Crossing: Instead of relaxing via fluorescence, a fraction of molecules undergo intersystem crossing to a long-lived Triplet State (
). -
ROS Generation: The
state interacts with molecular oxygen ( ), generating highly reactive Singlet Oxygen ( ) or superoxide radicals. -
Destruction: These radicals attack the conjugated
-electron system of the rhodamine core, permanently breaking the chromophore and rendering it non-fluorescent.
Visualization: The Photobleaching Pathway
Figure 1: The transition from fluorescence to permanent destruction via the Triplet State.
Caption: Mechanism of 5-TMRIA photobleaching via triplet-state mediated singlet oxygen generation.
Part 2: The Chemistry of Stability (Labeling Protocol)
Many users mistake low labeling efficiency for photobleaching. If your initial signal is weak, "bleaching" appears to happen faster because you are starting near the noise floor. 5-TMRIA targets thiols (cysteines), and the chemistry requires strict control.
Q: I am using TCEP to reduce my protein. Do I need to remove it before adding 5-TMRIA? A: YES. This is a critical error point. While TCEP is compatible with maleimide chemistry, it reacts with iodoacetamides (like 5-TMRIA) and bromoacetamides. TCEP will consume the dye, lowering the effective concentration available to label your protein.
-
Protocol Adjustment: If you use TCEP or DTT to reduce disulfides, you must perform a desalting step (e.g., Zeba spin column or dialysis) to remove the reducing agent before adding 5-TMRIA [1, 5].
Q: What is the optimal labeling workflow to ensure maximum brightness and stability? A: Follow this "Self-Validating" Protocol.
Validated Labeling Workflow
| Step | Action | Technical Rationale |
| 1. Reduction | Incubate protein with 10-fold molar excess TCEP (or DTT).[2][3] | Exposes buried cysteines for labeling. |
| 2. Purification | CRITICAL: Desalt into labeling buffer (pH 7.0–7.5). | Removes TCEP/DTT which would quench/destroy 5-TMRIA. pH > 8.0 increases non-specific amine labeling. |
| 3. Labeling | Add 5-TMRIA (dissolved in DMSO/DMF) at 10-20x molar excess. | High excess drives reaction kinetics; organic solvent keeps dye soluble. |
| 4. Incubation | 2 hours at RT or Overnight at 4°C in the dark . | Protects from ambient light bleaching during reaction. |
| 5. Quenching | Add excess | Consumes unreacted dye to prevent high background. |
| 6. Cleanup | Gel filtration / Dialysis.[3] | Removes free dye. Free dye aggregates and bleaches faster than conjugated dye. |
Visualization: Optimization Workflow
Figure 2: Decision tree for labeling and imaging optimization.
Caption: Step-by-step optimization workflow to prevent chemical quenching and photobleaching.
Part 3: The Optics of Longevity (Imaging & Mounting)
Q: Which mounting media is best for 5-TMRIA? A: You must use a mounting medium with an antifade scavenger .
-
Recommended: Commercial hard-set media like Vectashield HardSet or Prolong Glass are highly effective for Rhodamine derivatives (TRITC/TMR) [2, 3].
-
DIY Option: A buffer containing PPD (p-phenylenediamine) or DABCO is effective for TMR.
-
Oxygen Scavenging: For live-cell or single-molecule imaging where mounting media cannot be used, use an enzymatic oxygen scavenging system (GLOX: Glucose Oxidase + Catalase) to remove molecular oxygen from the buffer [4].
Q: How do acquisition settings impact bleaching rates? A: Bleaching is non-linear. Doubling laser power often more than doubles the bleaching rate due to saturation of the excited state.
-
Strategy: Use the lowest laser power possible (1-5%) and increase gain/exposure time strictly as needed.
-
Pulsed Excitation: If available, pulsed excitation allows the triplet state to relax between pulses, reducing ROS formation.
Part 4: Troubleshooting Guide
Symptom: Signal disappears within seconds of illumination.
| Potential Cause | Verification | Solution |
| Lack of Antifade | Are you imaging in PBS/Water? | Switch to Vectashield or Prolong Glass . PBS has no protection against ROS. |
| Excessive Laser Power | Is the laser >10%? | Reduce laser to <2%. Increase detector gain or binning to compensate. |
| Dye Aggregation | Is the background high/speckled? | Free dye aggregates bleach rapidly. Re-purify sample via dialysis or spin column.[2] |
Symptom: Low initial brightness (even before bleaching).
| Potential Cause | Verification | Solution |
| TCEP Interference | Did you leave TCEP in the reaction? | Repeat labeling. Remove TCEP before adding 5-TMRIA. TCEP destroys the iodoacetamide group [5]. |
| Incorrect pH | Was buffer pH > 8.0? | Label at pH 7.0-7.5 . Higher pH promotes hydrolysis of the iodoacetamide and non-specific amine labeling. |
| Old Reagent | Is the dye powder clumped? | 5-TMRIA is moisture sensitive. Store at -20°C with desiccant. Dissolve immediately before use. |
References
-
NanoTemper Technologies. Photobleaching in TRIC/MST experiments. Available at: [Link]
Sources
Technical Support Center: Troubleshooting 5-TMRIA Solubility for Labeling Applications
Welcome to the technical support guide for 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide). As a Senior Application Scientist, I understand that achieving successful and reproducible labeling results begins with the fundamentals, and proper dye handling is paramount. One of the most common hurdles researchers face with 5-TMRIA is achieving complete and stable solubilization.
This guide is designed to provide you with expert, field-proven insights to overcome these challenges. We will delve into the causality behind solubility issues, provide robust protocols, and answer frequently asked questions to ensure your experiments are set up for success.
Part 1: Troubleshooting Guide - "My 5-TMRIA Won't Dissolve!"
Experiencing difficulty dissolving your lyophilized 5-TMRIA powder is a frequent issue that can derail a labeling experiment. The problem almost always traces back to the choice of solvent, its quality, or the dissolution technique. This section provides a logical, step-by-step approach to resolving this problem.
Q1: I've added my solvent, but the 5-TMRIA is forming a precipitate or won't go into solution. What's wrong?
A1: This is the most common query. Let's break down the potential causes and solutions, starting with the most likely culprits.
Cause 1: Incorrect or Poor-Quality Solvent The iodoacetamide moiety and the rhodamine core of 5-TMRIA give it a predominantly hydrophobic character, making it poorly soluble in aqueous buffers. The choice and quality of the organic solvent are critical.
-
Expert Recommendation: Always use fresh, anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare your stock solution.[1] DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[2] The presence of even small amounts of water can significantly reduce the solubility of 5-TMRIA and can lead to hydrolysis of the reactive iodoacetamide group over time.
-
Actionable Step: Use a new, sealed bottle of anhydrous DMSO or DMF. If you must use a previously opened bottle, use a dry syringe and needle to pierce the septum seal, and avoid leaving the cap off.
Cause 2: Insufficient Mechanical Agitation Simply adding the solvent to the lyophilized powder is often not enough to break up the solute and achieve full dissolution.
-
Expert Recommendation: Vigorous mixing is required. Vortexing followed by sonication is a highly effective method for dissolving 5-TMRIA.
-
Actionable Step: After adding the appropriate volume of anhydrous DMSO, vortex the vial for at least one minute. If you still see particulates, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.[2]
Cause 3: The Solution is Supersaturated While 5-TMRIA has high solubility in dry DMSO (up to 125 mg/mL), attempting to make a stock solution that is too concentrated can lead to precipitation, especially if the solvent quality is not perfect.[2]
-
Expert Recommendation: For most applications, a stock solution of 10 mM is sufficient and will dissolve readily. Preparing overly concentrated stocks increases the risk of the dye falling out of solution.
-
Actionable Step: Re-calculate your required concentration. If you need a very high concentration, consider making a slightly larger volume to ensure complete dissolution.
Troubleshooting Workflow: A Visual Guide
If you are facing solubility issues, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for 5-TMRIA solubility issues.
Part 2: Experimental Protocols & Data
To prevent issues before they start, it is crucial to follow a validated protocol for preparing and using 5-TMRIA.
Protocol: Preparation of 10 mM 5-TMRIA Stock Solution
This protocol provides a reliable method for preparing a stable, high-concentration stock solution.
Materials:
-
5-TMRIA, lyophilized powder (MW: 569.39 g/mol )[2]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized 5-TMRIA to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric water onto the cold powder.
-
Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Add Solvent: Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial. (See Table 1 for common volumes).
-
Dissolve: Vortex the vial vigorously for 1 minute. Follow with sonication in a water bath for 5-10 minutes, or until the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[2] Avoid repeated freeze-thaw cycles.[3]
| Table 1: Stock Solution Preparation (10 mM) | |
| Mass of 5-TMRIA | Volume of Anhydrous DMSO to Add |
| 1 mg | 175.6 µL |
| 5 mg | 878.1 µL |
Protocol: Thiol-Reactive Labeling of a Protein with 5-TMRIA
This general protocol outlines the steps for labeling cysteine residues on a protein.
Pre-Reaction Setup:
-
Buffer Preparation: Prepare your protein in a thiol-free buffer at a pH between 7.0 and 7.5, such as 1X PBS or 100 mM HEPES.[4][5] This pH range ensures the cysteine's thiol group is sufficiently nucleophilic for reaction while keeping primary amines protonated and less reactive.[5]
-
Dye-to-Protein Ratio: A 10-20 fold molar excess of dye to protein is a common starting point for optimization.[4][5] High dye-to-thiol ratios can lead to non-specific labeling of other residues.[2][6][7]
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM 5-TMRIA stock solution.
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[5]
-
Stop the reaction by adding a small molecule thiol like DTT or 2-mercaptoethanol to quench any unreacted dye.
-
Purify the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.[8]
Reaction Mechanism: Labeling a Cysteine Residue
The iodoacetamide group of 5-TMRIA is highly selective for sulfhydryl (thiol) groups found on cysteine residues. The reaction is a nucleophilic substitution where the thiolate anion attacks the carbon atom adjacent to the iodine, displacing the iodide and forming a stable thioether bond.
Caption: Reaction of 5-TMRIA with a protein cysteine residue.
Part 3: Frequently Asked Questions (FAQs)
Q2: What are the best solvents for 5-TMRIA? A2: The best solvents for creating high-concentration stock solutions are anhydrous DMSO and DMF.[1][9] Methanol (CH3OH) can also be used, but solubility may be lower.[9] For labeling reactions, the small volume of organic solvent from the stock solution is typically well-tolerated in the final aqueous reaction buffer.
| Table 2: 5-TMRIA Solubility | ||
| Solvent | Solubility | Comments |
| DMSO | High (125 mg/mL)[2] | Recommended for stock solutions. Must be anhydrous.[2] |
| DMF | High[1][9] | Recommended for stock solutions. Must be anhydrous. |
| Methanol | Moderate[9] | Can be used, but may not achieve as high a concentration. |
| Water / Aqueous Buffers | Very Low | Insoluble. Do not attempt to dissolve directly in buffer. |
Q3: Can I dissolve 5-TMRIA directly in my aqueous reaction buffer? A3: No. 5-TMRIA is not water-soluble and will precipitate if added directly to an aqueous buffer.[10] You must first prepare a concentrated stock solution in an appropriate organic solvent like anhydrous DMSO and then add a small volume of this stock to your protein solution in its aqueous buffer.
Q4: My 5-TMRIA stock solution was clear, but it precipitated when I added it to my protein solution. Why? A4: This phenomenon, known as "crashing out," occurs when the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is too low to keep the dye dissolved. This is especially problematic for very hydrophobic dyes. To mitigate this, ensure the volume of dye stock added does not exceed 5-10% of the total reaction volume. If precipitation still occurs, try adding the dye stock to the reaction buffer slowly while vortexing.
Q5: How does pH affect 5-TMRIA solubility and reactivity? A5: While pH does not dramatically affect the solubility of 5-TMRIA in its organic stock solution, it is critical for the labeling reaction in the aqueous buffer.[11]
-
Reactivity: The optimal pH for the reaction between an iodoacetamide and a thiol is between 7.0 and 7.5.[5][12] Below this range, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 8, the risk of side reactions with other nucleophilic groups, such as the unprotonated form of lysine's amino group, increases.[9]
-
Solubility of Labeled Protein: Extreme pH values can denature the target protein, which may lead to aggregation and precipitation of the now-labeled conjugate.
Q6: I stored my 5-TMRIA stock at 4°C and now it's frozen/precipitated. Is it still usable? A6: Yes. DMSO has a relatively high freezing point (~18.5°C). If your stock solution has frozen, warm it to room temperature and vortex thoroughly to re-dissolve the dye completely before use. To avoid this, store DMSO stock solutions at -20°C.[2] Always ensure the solution is fully dissolved and clear before adding it to your reaction.
References
-
Interchim. (n.d.). TetraMethylRhodamine (TRITC,TMRIA). Interchim. Retrieved from [Link]
-
Anaspec. (2021). 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide]. Anaspec. Retrieved from [Link]
-
Chemsrc. (2025). Tetramethylrhodamine-5-iodoacetamide. Chemsrc. Retrieved from [Link]
-
Tyagarajan, K., Pretzer, E., & Wiktorowicz, J. E. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis, 24(14), 2348–2358. Retrieved from [Link]
-
ChemRxiv. (2021). What Is Best Strategy for Water Soluble Fluorescence Dyes?. ChemRxiv. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Retrieved from [Link]
-
ATTO-TEC GmbH. (2011). ATTO Labeling Procedures. ATTO-TEC GmbH. Retrieved from [Link]
Sources
- 1. 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide] - 5 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Tetramethylrhodamine-5-iodoacetamide | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 7. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. interchim.fr [interchim.fr]
- 10. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. spectra.arizona.edu [spectra.arizona.edu]
impact of reducing agents on 5-TMRIA labeling
A Guide for Researchers on the Impact of Reducing Agents
The Core Issue: Iodoacetamide Chemistry vs. Reducing Agents
5-TMRIA labels proteins by forming a stable thioether bond between its iodoacetamide group and the sulfhydryl (thiol) group of a cysteine residue.[1] This reaction is highly specific and a cornerstone of bioconjugation.[2]
However, the success of this reaction is critically dependent on the absence of competing thiol-containing molecules in the buffer. Common reducing agents, particularly Dithiothreitol (DTT), contain free sulfhydryl groups. These agents, if present during labeling, will react with the 5-TMRIA, effectively quenching the dye and preventing it from labeling your protein of interest.
Frequently Asked Questions (FAQs)
Q1: Can I perform 5-TMRIA labeling in a buffer containing DTT?
A: No. DTT contains two free thiol groups and will react with the iodoacetamide group of 5-TMRIA, severely reducing or completely preventing the labeling of your target protein.[3] It is essential to remove DTT from the protein sample before adding the dye.[1]
Q2: What about TCEP? Is it compatible with 5-TMRIA labeling?
A: Tris(2-carboxyethyl)phosphine (TCEP) is a more compatible choice but should still be used with caution. TCEP is a phosphine-based reducing agent and does not contain a thiol group.[4][5] This means it does not directly compete with your protein for the 5-TMRIA label. In fact, studies have shown that at low millimolar concentrations (e.g., 0.1 mM), TCEP has little to no significant inhibitory effect on iodoacetamide labeling efficiency, whereas DTT at the same concentration can cause substantial interference with other thiol-reactive chemistries like maleimides.[6] However, for maximal labeling efficiency, especially if using high concentrations of TCEP, its removal is still recommended.[7]
Q3: I forgot to remove the DTT and now my labeling has failed. Can I rescue the experiment?
A: Unfortunately, it is very difficult to rescue the labeling reaction. The 5-TMRIA that has reacted with DTT is irreversibly quenched.[3] The best course of action is to remove the unreacted dye and DTT-dye adducts from your protein sample (e.g., via dialysis or a desalting column) and start the labeling procedure again with fresh dye.[3]
Q4: Do reducing agents affect the fluorescence of the 5-TMRIA dye itself?
A: Yes, besides quenching the reactive group, some studies have shown that DTT can have a direct adverse effect on the fluorescence of rhodamine-family dyes (TMR) through various quenching mechanisms.[8][9][10] This provides another compelling reason to ensure its complete removal before labeling and imaging.
Troubleshooting Guide: Low or No Labeling Efficiency
If you are experiencing poor labeling results, use this guide to diagnose and solve the problem.
| Symptom | Potential Cause | Recommended Solution |
| No fluorescence signal | Presence of DTT in labeling buffer. DTT has outcompeted the protein for the 5-TMRIA dye.[3] | Thoroughly remove DTT from the protein sample before labeling using a desalting column or dialysis.[1][11] |
| Weak fluorescence signal | Incomplete reduction of disulfide bonds. Cysteine residues intended for labeling are inaccessible, trapped in disulfide bonds. | Ensure complete reduction by incubating the protein with an adequate concentration of a reducing agent (e.g., 5-10 mM TCEP) for 30-60 minutes at room temperature before its removal. |
| Insufficient dye concentration. The molar ratio of dye-to-protein is too low for efficient labeling. | Increase the molar excess of 5-TMRIA relative to the protein. A 10- to 20-fold molar excess is a common starting point.[1] | |
| Suboptimal pH. The reaction between iodoacetamide and thiols is most efficient at a pH of 7.5-8.5.[1] | Ensure your labeling buffer is within the optimal pH range. Tris or bicarbonate buffers are suitable choices.[1] | |
| High background signal | Excess, unreacted dye. Free 5-TMRIA in the solution that was not removed after the labeling reaction. | Purify the labeled protein conjugate to remove all non-covalently bound dye using techniques like gel filtration or dialysis.[12] |
Visualizing the Reaction: Success vs. Failure
To better understand the chemistry at play, the following diagrams illustrate both the desired labeling reaction and the competitive inhibition caused by DTT.
Caption: Desired reaction of 5-TMRIA with a protein's cysteine residue.
Caption: DTT competitively inhibits labeling by reacting with 5-TMRIA.
Validated Experimental Protocols
Protocol 1: Removal of Reducing Agent Prior to Labeling
This protocol describes the use of a spin desalting column to efficiently remove DTT or TCEP from your protein sample immediately before adding 5-TMRIA.
Materials:
-
Protein sample containing a reducing agent.
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Labeling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Microcentrifuge.
Methodology:
-
Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves twisting off the bottom closure, placing it in a collection tube, and centrifuging for 1-2 minutes to remove the storage buffer.
-
Equilibration: Add your desired labeling buffer to the top of the resin bed and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the labeling buffer.
-
Sample Loading: Discard the flow-through from the equilibration steps. Place the column in a new, clean collection tube. Carefully apply your protein sample to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's specifications (typically ~1,500 x g for 2 minutes).
-
Collection: The flow-through in the collection tube is your purified, reducing-agent-free protein sample. It is now ready for the labeling reaction.[11]
Protocol 2: 5-TMRIA Labeling of a Purified Protein
Materials:
-
Reducing-agent-free protein in labeling buffer (from Protocol 1).
-
5-TMRIA dye, dissolved in anhydrous DMSO to make a 10 mM stock solution.
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol).
Methodology:
-
Determine Protein Concentration: Accurately measure the concentration of your purified protein sample.
-
Prepare Labeling Reaction: In a microcentrifuge tube, add your protein sample.
-
Add 5-TMRIA: Add a 10- to 20-fold molar excess of the 5-TMRIA stock solution to the protein. For example, for 1 nmol of protein, add 1-2 µL of a 10 mM dye stock.
-
Incubation: Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction tube should be protected from light.
-
Quench Reaction (Optional but Recommended): To stop the labeling reaction, add a quenching agent like DTT to a final concentration of 10-20 mM to consume any unreacted 5-TMRIA. Incubate for 15-30 minutes.
-
Purification: Remove the unreacted dye and quenching agent from the labeled protein using a desalting column (as in Protocol 1), dialysis, or another suitable chromatography method.[12] The purified, labeled protein is now ready for downstream applications.
References
-
Reddit r/proteomics. (2024, April 25). Can I perform TMT Labeling in presence of TCEP (reducing agent) and Iodoacetamide (alkylating agent)?[Link]
-
MtoZ Biolabs. What Concentration Should TCEP and IAA Be Used for Protein Reduction and Alkylation. [Link]
-
Gao, J., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS ONE, 13(7), e0200423. [Link]
-
ResearchGate. (2018, October 10). Adding Iodoacetamide before DTT?[Link]
-
ResearchGate. 20 questions with answers in IODOACETAMIDE | Science topic. [Link]
-
Proteomics and Mass Spectrometry Core Facility, University of Nebraska–Lincoln. (2014, May 30). In-solution digestion. [Link]
-
ResearchGate. (2015, October 9). How can I purify reduced protein to get rid of the reducing agent?[Link]
-
ResearchGate. Cysteine labeling by TMR dye in the presence of 0.1 mM reductant. [Link]
-
Raghuraman, H., et al. (2019). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 161, 55-65. [Link]
-
Jäger, M., et al. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 20(10), 1842-1848. [Link]
-
ResearchGate. (A) Labeling mechanism of thioester probe with the N-terminal cysteine...[Link]
-
Zhang, C., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 7(2), 1001-1006. [Link]
-
Semantic Scholar. (2020, December 7). The effects of dithiothreitol (DTT) on fluorescent qPCR dyes. [Link]
-
ResearchGate. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes | Request PDF. [Link]
-
G-Biosciences. TCEP Reducing Resin Reduction of Peptides & Protein (Cat. # 786-822). [Link]
-
Myers, J. L., et al. (2021). The effects of dithiothreitol (DTT) on fluorescent qPCR dyes. Journal of Forensic Sciences, 66(2), 697-704. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
dealing with high background fluorescence from 5-TMRIA
Navigating High Background Fluorescence with 5-TMRIA
Welcome to the technical support resource for 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA). As a leading thiol-reactive fluorescent dye, 5-TMRIA is integral to a wide range of applications, from protein labeling to fluorescence polarization immunoassays (FPIA).[1][2][3][4][] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to address the common challenge of high background fluorescence, ensuring you achieve the highest possible signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-TMRIA and what is it used for?
A1: 5-TMRIA (5-Tetramethylrhodamine-5-iodoacetamide) is a fluorescent dye with a thiol-reactive iodoacetamide group. This specificity allows it to covalently label cysteine residues on proteins and other biomolecules.[3][4] Its bright, stable fluorescence makes it a valuable tool for various applications, including fluorescence microscopy, protein interaction studies, and fluorescence polarization immunoassays (FPIA).[][6][7][8]
Q2: I'm observing high background fluorescence in my experiment. What are the most common causes?
A2: High background fluorescence is a frequent issue and can stem from several factors. The most common culprits include:
-
Excess unbound 5-TMRIA: Insufficient washing steps can leave behind unbound dye molecules that contribute to background signal.[9][10]
-
Non-specific binding: The dye or the labeled molecule may non-specifically adhere to surfaces of your sample or experimental vessel.[11][12][13][14][15]
-
Autofluorescence: The intrinsic fluorescence of your sample (cells, tissues, or other components) can interfere with the signal from 5-TMRIA.[11][16]
-
Suboptimal antibody concentrations: In antibody-based assays, using too much primary or secondary antibody can lead to non-specific binding and high background.[11][17][18][19][20][21]
-
Contaminated reagents or buffers: Impurities in your buffers or reagents can be fluorescent and elevate background levels.[12]
Q3: How can I quickly check if my high background is from unbound dye or something else?
A3: A simple control experiment can help. Prepare a sample without your target molecule but include all other components, including 5-TMRIA and the labeling buffer. If you observe high fluorescence, it's likely due to unbound dye or non-specific binding to other components in your assay.
In-Depth Troubleshooting Guides
The Science of Signal-to-Noise: Why Background Matters
In any fluorescence-based assay, the goal is to maximize the signal-to-noise ratio (S/N).[22][23][24][25] A high background (noise) can obscure the true signal from your labeled target, leading to inaccurate quantification and false-positive results. Understanding the source of the background is the first step toward mitigating it.
dot graph TD{ subgraph "Sources of High Background" A[Excess Unbound 5-TMRIA] --> B(Insufficient Washing); C[Non-Specific Binding] --> D{Hydrophobic/Ionic Interactions}; C --> E{Antibody Cross-Reactivity}; F[Autofluorescence] --> G{Endogenous Fluorophores}; F --> H{Fixation Artifacts}; I[System Noise] --> J{Detector Noise}; I --> K{Contaminated Optics}; end
} Caption: Causal relationships of high background fluorescence.
Guide 1: Tackling Non-Specific Binding
Non-specific binding occurs when 5-TMRIA or the 5-TMRIA-labeled molecule adheres to surfaces other than the intended target. This can be due to hydrophobic or electrostatic interactions.
Solutions:
-
Blocking Buffers: The use of a blocking buffer is crucial.[26] This solution contains proteins or other molecules that coat non-specific binding sites.[26]
-
For Immunoassays: A common and effective blocking buffer is 1-5% Bovine Serum Albumin (BSA) in a buffered saline solution like PBS.[27][28][29][30] For some applications, using normal serum (5-10%) from the same species as the secondary antibody can be more effective.[27][28][30]
-
General Applications: Non-fat dry milk (1-3%) can also be a cost-effective option, particularly for hard plastic surfaces.[26][28]
-
-
Detergents: Including a mild, non-ionic detergent like Tween-20 (0.05-0.1%) in your washing and antibody dilution buffers can help to reduce hydrophobic interactions.[28]
-
Optimizing Ionic Strength: Increasing the salt concentration of your buffers can minimize non-specific ionic interactions.
| Blocking Agent | Typical Concentration | Best For |
| Bovine Serum Albumin (BSA) | 1-5% | General immunoassays[27][28][29][30] |
| Normal Serum | 5-10% | Immunoassays (species-matched to secondary antibody)[27][28][30] |
| Non-fat Dry Milk | 1-3% | Hard plastic surfaces[26][28] |
| Fish Gelatin | 0.1-1% | Assays where mammalian proteins may cross-react[20][26] |
Guide 2: Eliminating Excess Unbound 5-TMRIA
Residual, unbound 5-TMRIA is a primary contributor to high background. Thorough washing is essential to remove it.
Solutions:
-
Increase Wash Steps: Increase the number and duration of your wash steps after the 5-TMRIA labeling reaction. Three to five washes of at least 5 minutes each are recommended.[31]
-
Optimize Wash Buffer: Ensure your wash buffer is appropriate for your application. For cell-based assays, a balanced salt solution is suitable. The inclusion of a mild detergent can improve washing efficiency.[17]
Guide 3: Combating Autofluorescence
Many biological samples naturally fluoresce, a phenomenon known as autofluorescence. This is particularly problematic in the green and blue spectra.
Solutions:
-
Spectral Separation: If possible, choose a fluorescent dye with an emission spectrum that does not overlap with the autofluorescence of your sample.[11]
-
Autofluorescence Quenching: Commercially available autofluorescence quenching reagents can be applied to your sample to reduce background.[11]
-
Proper Controls: Always include an unstained sample in your experiment to determine the level of autofluorescence.[18]
Guide 4: Addressing Photobleaching
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, which can lead to a decrease in signal over time.[32][33][34][35][36] While this reduces your signal, improper imaging can sometimes be mistaken for high background.
Solutions:
-
Minimize Light Exposure: Protect your 5-TMRIA-labeled samples from light as much as possible.[37]
-
Use Antifade Reagents: Mounting media containing antifade reagents can significantly reduce photobleaching.
-
Optimize Imaging Parameters: Use the lowest possible laser power and exposure time that still provides a detectable signal.[37][38]
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration for Immunofluorescence
This protocol provides a step-by-step guide to titrating your primary and secondary antibodies to find the optimal concentrations that maximize specific signal while minimizing background.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Antibody titration workflow.
Methodology:
-
Prepare Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in a suitable blocking buffer (e.g., 1% BSA in PBS). A good starting range is from 1:50 to 1:2000.
-
Incubation: Incubate your samples with the different primary antibody dilutions for the recommended time (typically 1 hour at room temperature or overnight at 4°C).
-
Washing: Wash the samples three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Prepare Secondary Antibody Dilutions: For each primary antibody dilution, prepare a set of secondary antibody dilutions in the same blocking buffer. A typical range is 1:200 to 1:5000.
-
Incubation: Incubate the samples with the secondary antibody dilutions for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 3.
-
Imaging and Analysis: Image all samples using identical acquisition settings. Analyze the images to determine the antibody concentrations that give the highest specific signal with the lowest background.
Protocol 2: Fluorescence Polarization Immunoassay (FPIA) Troubleshooting
FPIA is a competitive, homogeneous assay used for the rapid detection of antigens or antibodies.[39][6][7][8][40] High background in FPIA can lead to a compressed dynamic range and reduced sensitivity.
Key Principles of FPIA:
-
A small, fluorescently labeled molecule (the tracer, e.g., 5-TMRIA-labeled antigen) rotates rapidly in solution, resulting in low fluorescence polarization.[39][7]
-
When the tracer binds to a larger molecule (an antibody), its rotation slows, and the fluorescence polarization increases.[39][7]
-
In a competitive assay, an unlabeled antigen from the sample competes with the tracer for antibody binding sites. A higher concentration of sample antigen leads to less tracer binding and a lower polarization signal.[6][40]
Troubleshooting Steps:
-
Check Tracer Purity: Ensure that your 5-TMRIA-labeled tracer is pure and that all unconjugated 5-TMRIA has been removed.
-
Optimize Tracer and Antibody Concentrations: Titrate both the tracer and the antibody to find the optimal concentrations that provide a large dynamic range between the minimum and maximum polarization values.
-
Buffer Composition: Ensure your assay buffer has the correct pH and ionic strength. Variations can affect antibody binding affinity.
-
Instrument Settings: Verify that your fluorescence polarization reader is set to the correct excitation and emission wavelengths for 5-TMRIA (typically around 541 nm for excitation and 567 nm for emission) and that the gain settings are optimized.[1]
References
-
Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Optica Publishing Group. (2021). Efficient photobleaching of rhodamine 6G by a single UV pulse. Retrieved from [Link]
-
FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques. Retrieved from [Link]
-
Tecan. (n.d.). How to develop an optimal fluorescence assay. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2004, February 17). Photoblinking and Photobleaching of Rhodamine 6G in Poly(vinyl alcohol). Retrieved from [Link]
-
Applied Physics Letters. (n.d.). Photobleaching of Rhodamine 6G in polyacrylonitrile matrix. Retrieved from [Link]
-
ACS Publications. (2004, February 17). Photobleaching of Rhodamine 6G in Poly(vinyl alcohol) at the Ensemble and Single-Molecule Levels | The Journal of Physical Chemistry A. Retrieved from [Link]
- Eremin, S. A. (1998). Fluorescence Polarisation Immunoassay. Food technology and biotechnology, 36(3), 235-243.
- Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718.
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]
-
PLOS. (2012, January 5). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. Retrieved from [Link]
-
PubMed. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Retrieved from [Link]
-
PubMed. (2000, September 15). Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. Retrieved from [Link]
-
Anaspec. (n.d.). 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide] - 5 mg. Retrieved from [Link]
-
Interchim. (n.d.). TetraMethylRhodamine (TRITC,TMRIA). Retrieved from [Link]
-
Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence. Retrieved from [Link]
-
Chemsrc. (2025, September 10). Tetramethylrhodamine-5-iodoacetamide | CAS#:114458-99-0. Retrieved from [Link]
-
G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]
-
MDPI. (2020, December 12). Fluorescence Polarization-Based Bioassays: New Horizons. Retrieved from [Link]
-
IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. Retrieved from [Link]
-
PMC. (2012, January 5). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. Retrieved from [Link]
-
ResearchGate. (2013, October 9). Best blocking buffer in immunofluorescence - can anyone help? Retrieved from [Link]
-
ResearchGate. (2015, August 28). What is the best blocking buffer for immunofluorescence? Retrieved from [Link]
-
Royal Society of Chemistry. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimization of signal-to-noise ratios in time-filtered fluorescence detection | Analytical Chemistry. Retrieved from [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Retrieved from [Link]
-
Frontiers. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? Retrieved from [Link]
-
Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
-
Biology Stack Exchange. (2022, March 4). Are antibodies labelled with fluorescence that have not attached to an antigen visible under light microsocopes? Retrieved from [Link]
-
YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background. Retrieved from [Link]
Sources
- 1. 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide] - 5 mg [anaspec.com]
- 2. interchim.fr [interchim.fr]
- 3. Tetramethylrhodamine-5-iodoacetamide | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Fluorescence polarization immunoassay: detection of antibody to Brucella abortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One [journals.plos.org]
- 14. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. frontiersin.org [frontiersin.org]
- 17. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. sinobiological.com [sinobiological.com]
- 20. biotium.com [biotium.com]
- 21. youtube.com [youtube.com]
- 22. tecan.com [tecan.com]
- 23. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 24. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 28. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. biology.stackexchange.com [biology.stackexchange.com]
- 32. Efficient photobleaching of rhodamine 6G by a single UV pulse [opg.optica.org]
- 33. Photoblinking and Photobleaching of Rhodamine 6G in Poly(vinyl alcohol) – Single-Molecule Optics [single-molecule.nl]
- 34. pubs.aip.org [pubs.aip.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. keyence.com [keyence.com]
- 38. ionoptix.com [ionoptix.com]
- 39. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 40. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Scientist's Guide: 5-[Bromoacetamido]tetramethylrhodamine vs. Maleimide-Dyes for Thiol Labeling
In the precise world of protein analysis, the specific and efficient labeling of biomolecules is paramount. For researchers targeting cysteine residues, two powerful classes of thiol-reactive dyes stand out: haloacetyl derivatives, such as 5-[Bromoacetamido]tetramethylrhodamine (BAT), and maleimide-based dyes. While both effectively target the sulfhydryl groups of cysteines, their underlying chemistries dictate distinct advantages and disadvantages in terms of stability, specificity, and experimental workflow.
This guide provides a comprehensive comparison to inform your choice of labeling reagent, ensuring the integrity and success of your experiments. We will delve into the reaction mechanisms, compare key performance metrics with supporting data, and provide actionable protocols for confident execution.
The Chemistry of Thiol-Reactive Labeling: A Head-to-Head Comparison
The choice between a bromoacetamide and a maleimide dye hinges on the specific requirements of your experiment, particularly the desired stability of the final conjugate and the pH of your labeling reaction.
Bromoacetamides: The Path to an Irreversible Thioether Bond
Bromoacetamide reagents, including this compound, react with thiol groups via a classic SN2 (bimolecular nucleophilic substitution) reaction. In this mechanism, the nucleophilic thiolate anion (-S⁻) attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion and forming a stable and irreversible thioether bond.
This reaction is highly dependent on the pH of the buffer system. The thiol group (-SH) must be in its deprotonated, thiolate form to be sufficiently nucleophilic. Given that the pKa of a typical cysteine thiol is around 8.3, the reaction rate increases significantly at a pH of 8.0 or higher.
Figure 1. Bromoacetamide reaction with a thiol.
Maleimides: Rapid Conjugation with a Caveat of Reversibility
Maleimide-based dyes react with thiols through a Michael addition reaction. The nucleophilic thiol attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, leading to the formation of a thioether linkage. This reaction is generally faster than the SN2 reaction of bromoacetamides and proceeds efficiently at a neutral pH range of 6.5-7.5.
However, the resulting succinimidyl-thioether bond is not completely stable and can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the dissociation of the dye from the protein. This reversibility can be a significant drawback in experiments requiring long-term stability or involving high concentrations of other thiol-containing molecules.
Figure 2. Maleimide reaction with a thiol.
Performance Metrics: A Data-Driven Comparison
| Feature | This compound | Maleimide-Based Dyes |
| Reaction Type | SN2 (Nucleophilic Substitution) | Michael Addition |
| Optimal pH | 8.0 - 9.0 | 6.5 - 7.5 |
| Bond Stability | Highly Stable (Irreversible Thioether) | Potentially Reversible (Succinimidyl-thioether) |
| Reaction Speed | Moderate | Fast |
| Specificity | High for thiols, potential for off-target reactions with histidines at higher pH. | High for thiols, but can react with primary amines at high pH. |
| Hydrolytic Stability | Stable in aqueous solution. | Prone to hydrolysis, especially at pH > 7.5, leading to a non-reactive maleamic acid. |
Experimental Deep Dive: Choosing Your Reagent and Protocol
The selection of the appropriate dye is contingent on the experimental goals and conditions.
When to Choose this compound:
For applications demanding long-term stability of the conjugate, such as in vivo tracking or experiments involving subsequent denaturing conditions, the irreversible thioether bond formed by bromoacetamides is highly advantageous. The slower reaction kinetics can also be beneficial for controlled labeling.
Experimental Protocol: Labeling a Protein with this compound
-
Protein Preparation: Dissolve the protein containing a free cysteine in a suitable buffer (e.g., 50 mM Tris, pH 8.5). If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed by dialysis or gel filtration prior to labeling.
-
Dye Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF at a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Termination and Purification: The reaction can be stopped by the addition of a small molecule thiol, such as 2-mercaptoethanol, to quench any unreacted dye. The labeled protein is then purified from the excess dye and reaction byproducts by gel filtration or dialysis.
When to Choose Maleimide-Based Dyes:
Maleimides are the reagent of choice for rapid and efficient labeling at or near physiological pH. Their high reactivity allows for shorter incubation times and the use of lower concentrations of the dye, which can be beneficial for sensitive proteins.
Experimental Protocol: Labeling a Protein with a Maleimide-Dye
-
Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2). Ensure the buffer is free of any extraneous thiols.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide dye in an anhydrous organic solvent like DMSO or DMF. Maleimides are susceptible to hydrolysis, so it is crucial to use a fresh solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, with protection from light.
-
Termination and Purification: Quench the reaction by adding a thiol-containing reagent (e.g., DTT or cysteine) to scavenge any unreacted maleimide. Purify the labeled protein using gel filtration or dialysis.
Mitigating Off-Target Reactions and Instability
For Bromoacetamides: While highly specific for thiols, off-target labeling of other nucleophilic residues like histidine can occur at higher pH values. Careful control of the reaction pH (ideally not exceeding 8.5) can minimize this.
For Maleimides: The primary concern is the hydrolysis of the maleimide ring, which renders the dye unreactive. This can be mitigated by preparing fresh dye solutions and maintaining the reaction pH below 7.5. The potential for the retro-Michael reaction can be a concern for applications requiring absolute stability. Some newer generation maleimides have been developed to form more stable linkages.
Conclusion
The choice between this compound and maleimide-based dyes is a critical decision in experimental design. For applications demanding an irreversible and highly stable conjugate, and where a slightly alkaline pH is tolerable, bromoacetamides are the superior choice. For experiments requiring rapid labeling at physiological pH, and where potential reversibility is not a confounding factor, maleimides offer a powerful and efficient solution. By understanding the underlying chemistry and carefully selecting the appropriate reagent and protocol, researchers can achieve robust and reliable labeling for their downstream applications.
References
-
Shafer, D. E., et al. (2000). Cysteine-specific protein modification with iodoacetamide and N-ethylmaleimide. Current Protocols in Protein Science, Chapter 15, Unit 15.2. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Jena Bioscience. (n.d.). Labeling of Thiol Groups. Jena Bioscience. Retrieved from [Link]
-
Setareh Biotech. (n.d.). Maleimide Chemistry. Setareh Biotech. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). Bromoacetamide. Click Chemistry Tools. Retrieved from [Link]
Technical Deep Dive: 5-TMRIA vs. 6-TMRIA in High-Fidelity Protein Labeling
Executive Summary: The Isomer Effect
In protein biophysics, the choice between 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) and 6-TMRIA is rarely about spectral differences—they are virtually identical in free solution. The critical distinction lies in molecular geometry .
These two fluorophores are positional isomers. The iodoacetamide reactive group is attached to either the 5- or 6-position of the carboxyphenyl ring. While this seems chemically minor, it creates significant differences in linker orientation, steric fit within binding pockets, and dipole alignment .
For general fluorescence microscopy, the mixed isomer (5/6-TMRIA) is cost-effective and sufficient. However, for FRET (Fluorescence Resonance Energy Transfer), Fluorescence Anisotropy, and X-ray Crystallography , using a single, defined isomer is mandatory to prevent structural heterogeneity and data artifacts.
Part 1: Chemical & Spectral Fundamentals
Both isomers share the same tetramethylrhodamine fluorophore core, resulting in nearly indistinguishable excitation and emission profiles. The divergence is purely structural.
Table 1: Comparative Technical Specifications
| Feature | 5-TMRIA | 6-TMRIA | Mixed Isomer (5/6) |
| IUPAC Distinction | Iodoacetamide at para to xanthene | Iodoacetamide at meta to xanthene | Mixture of both |
| Excitation Max | ~543 nm | ~543 nm | ~543 nm |
| Emission Max | ~572 nm | ~572 nm | ~572 nm |
| Extinction Coeff. | ~90,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | Average of both |
| HPLC Profile | Single Peak (Early eluting) | Single Peak (Late eluting) | Double Peak (Split signal) |
| Anisotropy Decay | Distinct rotational correlation | Distinct rotational correlation | Complex/Multi-exponential |
| Primary Use | FRET, Structure Mapping | FRET, Structure Mapping | General Imaging, Gel Staining |
*Elution order depends on specific C18 column conditions and buffers, but they separate distinctly.
Part 2: The Core Comparison (Performance & Causality)
Steric Hindrance & Binding Pocket Specificity
The most profound difference is how the dye fits onto the protein surface.
-
5-TMRIA: The linker exits the fluorophore "lower" relative to the xanthene plane.
-
6-TMRIA: The linker exits "higher," creating a different angle of attack.
Case Study (Myosin): In seminal studies of myosin subfragment-1, researchers found that 5-TMRIA and 6-TMRIA labeled the same cysteine (SH1) but resulted in different protein behaviors. The 5-isomer became immobilized on the surface (high anisotropy), while the 6-isomer retained freedom of rotation. This proves that isomer selection can dictate whether your probe reports on global protein tumbling or local segmental motion [1].
Impact on FRET Efficiency ( )
FRET relies on the inverse sixth power of the distance (
-
Mixed Isomers in FRET: Using a mix creates a population of donor-acceptor pairs with varying distances and angles. This broadens the FRET histogram, making it impossible to distinguish true conformational heterogeneity from dye heterogeneity.
-
Recommendation: Always use a single isomer for FRET. 5-TMRIA is historically more common in single-molecule literature, allowing for easier comparison with established
values.
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for selecting the correct isomer and the resulting experimental implications.
Caption: Decision matrix for selecting TMRIA isomers based on experimental fidelity requirements.
Part 4: High-Fidelity Labeling Protocol
This protocol is optimized for single-isomer labeling to ensure maximum specificity (Cysteine vs. Lysine) and stoichiometry.
Critical Reagents
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Do NOT use DTT or
-ME during labeling, as they contain thiols that will react with the TMRIA. -
Buffer: HEPES or Phosphate, pH 7.2 – 7.5. Avoid pH > 8.0 to prevent non-specific amine labeling.
-
Dye Stock: Dissolve 5-TMRIA or 6-TMRIA in anhydrous DMSO immediately before use.
Step-by-Step Workflow
-
Protein Reduction:
-
Incubate protein (50–100 µM) with 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Note: TCEP does not need to be removed before adding the dye, unlike DTT.
-
-
Labeling Reaction:
-
Add TMRIA (dissolved in DMSO) to the protein solution dropwise while stirring.
-
Target Ratio: 10:1 to 20:1 (Dye:Protein).
-
Solvent Limit: Keep final DMSO concentration < 5% to prevent protein denaturation.
-
Incubation: 2 hours at Room Temperature or Overnight at 4°C, protected from light .
-
-
Quenching:
-
Add excess DTT (10 mM final) or
-mercaptoethanol. This reacts with any remaining free TMRIA, stopping the reaction and preventing non-specific background labeling during purification.
-
-
Purification (Critical):
-
Dialysis: Good for bulk removal but may leave non-covalently associated dye.
-
Size Exclusion Chromatography (SEC): Preferred method (e.g., PD-10 or Superdex).
-
Validation: Calculate Degree of Labeling (DOL) using the correction factor (CF ~0.17 at 280 nm for TMR).
-
Visualization of Chemical Workflow
Caption: Step-by-step reaction pathway for thiol-specific labeling with TMRIA.
References
-
Ajtai, K., Ilich, P. J., Ringler, A., Sedarous, S. S., Toft, D. J., & Burghardt, T. P. (1992). Stereospecific reaction of muscle fiber proteins with the 5' or 6' isomer of (iodoacetamido)tetramethylrhodamine.[2] Biochemistry, 31(49), 12431–12440.[3]
-
Thermo Fisher Scientific. (n.d.). Tetramethylrhodamine-5-iodoacetamide (5-TMRIA).[3][4][5] Product Information.
-
Corrie, J. E., & Craik, J. S. (1994). Synthesis and characterization of pure isomers of iodoacetamidotetramethylrhodamine. Journal of the Chemical Society, Perkin Transactions 1, (20), 2967-2974.
-
Molecular Probes Handbook (Invitrogen). (2010). Thiol-Reactive Probes Excited with Visible Light.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Tetramethylrhodamine-5-Iodoacetamide Dihydroiodide (5-TMRIA), single isomer - Citations [thermofisher.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Tetramethylrhodamine-5-iodoacetamide | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Rhodamine Photostability: A Comparative Analysis of 5-TMRIA
In the realm of fluorescence-based research, the selection of a robust and reliable fluorophore is paramount to generating high-quality, reproducible data. Among the plethora of available dyes, the rhodamine family stands out for its exceptional brightness and general photostability, making it a workhorse for applications ranging from immunofluorescence to super-resolution microscopy.[][2] However, not all rhodamines are created equal, and understanding their relative performance under continuous illumination is critical for designing long-term imaging experiments.
This guide provides an in-depth comparison of the photostability of 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) alongside other commonly used rhodamine derivatives, namely Tetramethylrhodamine (TMR) and Carboxytetramethylrhodamine (TAMRA). As a Senior Application Scientist, this analysis moves beyond catalog specifications to explore the mechanistic underpinnings of photostability and provide a practical framework for assessing fluorophore performance.
The Importance of Photostability in Fluorescence Imaging
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical limiting factor in fluorescence microscopy.[3] It curtails the duration of time-lapse experiments and diminishes the signal-to-noise ratio, ultimately compromising data quality.[] The ideal fluorophore maintains a consistent signal output under prolonged excitation, a characteristic defined as high photostability.[] Rhodamine dyes are generally recognized for their superior photostability compared to other classes of dyes, such as fluoresceins.[]
The Rhodamine Family: An Overview
The classic fluorophore, Tetramethylrhodamine (TMR), forms the structural basis for many widely used derivatives.[5] Its derivatives, such as 5-TMRIA and TAMRA, offer different reactive moieties for conjugation to biomolecules while aiming to retain the favorable photophysical properties of the core TMR structure.
-
Tetramethylrhodamine (TMR): A well-characterized and widely used rhodamine dye. Its photophysics serve as a valuable benchmark for its derivatives.
-
5-TMRIA (Tetramethylrhodamine-5-iodoacetamide): A thiol-reactive derivative of TMR, designed to specifically label cysteine residues on proteins.[6] This specificity is crucial for many biological labeling applications. Functionally, it is expected to share the core photostability characteristics of TMR.
-
TAMRA (Carboxytetramethylrhodamine): Another popular rhodamine derivative, often used for labeling peptides, proteins, and nucleotides.[7] It is recognized for its bright, pH-insensitive fluorescence and good photostability.
Comparative Photostability Analysis
Direct, side-by-side quantitative comparisons of photostability across all rhodamine derivatives under identical conditions are sparse in the literature. Performance is highly dependent on the local microenvironment, including the conjugation linker, the protein to which the dye is attached, and the buffer composition.[8][9] However, by synthesizing data from various studies, we can construct a representative performance profile.
The photostability of a fluorophore is often quantified by its photobleaching half-life (t½) , the time required for the fluorescence intensity to decrease by 50% under continuous illumination.[10] Another important metric is the total emitted photons before bleaching, which provides a measure of the total signal budget available from a single molecule.
| Fluorophore | Derivative Type | Representative Photobleaching Lifetime | Key Considerations |
| TMR | Core Structure | Highly variable; can range from seconds to minutes depending on the local environment. For example, when conjugated via a TMP-tag, it shows a bleaching time of ~26 seconds in PBS, which increases significantly with antifade agents.[8] | The presence of a thioether linkage in the conjugation chemistry can significantly decrease photostability.[8][9] |
| 5-TMRIA | Thiol-Reactive TMR | Expected to be similar to TMR. Conjugates are described as photostable.[11] | The iodoacetamide group allows for specific cysteine labeling. The stability of the resulting thioether bond can be influenced by the local protein environment. |
| TAMRA | Carboxy Derivative | Generally described as having "good photostability."[12] | Widely used as a FRET acceptor for fluorescein, indicating sufficient stability for such applications.[13] |
| Rhodamine B | Core Structure | ~37.8 seconds (under specific single-molecule detection conditions) | Often considered more photolabile than other rhodamines, serving as a useful lower-end benchmark. |
Note: The photobleaching lifetimes are highly context-dependent and should be considered as representative examples rather than absolute values. Experimental conditions such as laser power, buffer composition (especially the presence of oxygen scavengers), and the nature of the conjugated biomolecule will significantly alter these values.
The Chemical Basis of Rhodamine Photostability
The photobleaching of rhodamines is a complex process, but it is generally understood to involve the fluorophore's triplet state.[10] Upon excitation, the dye molecule can transition from its excited singlet state to a longer-lived triplet state. From this triplet state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which can then attack and irreversibly damage the fluorophore, rendering it non-fluorescent.[5]
Structural modifications to the rhodamine core can enhance photostability by mitigating these destructive pathways:
-
Rigidification: Locking the N-alkyl groups of the rhodamine structure can prevent non-radiative decay pathways and improve quantum yield and photostability.[5]
-
Local Environment: The immediate chemical environment around the dye can either protect it or accelerate photobleaching. For instance, the presence of thioether linkages, which can be formed during the conjugation of maleimide or iodoacetamide dyes to thiols, has been shown to decrease the photostability of rhodamine dyes.[8][9] This is a critical consideration when using thiol-reactive dyes like 5-TMRIA.
Experimental Protocol for Measuring Photostability
To provide a standardized method for comparing fluorophore photostability in your own laboratory, the following protocol outlines a typical experiment using a confocal laser scanning microscope. This protocol is designed to be a self-validating system, ensuring that the observed fluorescence decay is due to photobleaching and not other factors like sample drift.
Objective:
To quantify and compare the photobleaching half-life of protein-conjugated 5-TMRIA, TMR-maleimide, and TAMRA-NHS ester under continuous laser illumination.
Materials:
-
Purified proteins (e.g., BSA or a specific protein of interest with a single cysteine for TMRIA/TMR labeling, and lysine residues for TAMRA labeling)
-
5-TMRIA, TMR-maleimide, and TAMRA-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Poly-L-lysine coated glass-bottom dishes
-
Confocal laser scanning microscope with a high-sensitivity detector (e.g., a GaAsP detector) and time-lapse imaging capabilities.
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Protein Conjugation:
-
Label the protein of interest with each of the rhodamine derivatives according to the manufacturer's protocols.
-
For 5-TMRIA and TMR-maleimide, ensure the protein has a free thiol group available for conjugation.
-
For TAMRA-NHS ester, the labeling will target primary amines (lysine residues and the N-terminus).
-
Remove unconjugated dye using size-exclusion chromatography (e.g., a desalting column).
-
Determine the degree of labeling (DOL) using absorption spectroscopy. Aim for a consistent DOL across all samples to ensure a fair comparison.
-
-
Sample Preparation:
-
Coat the glass-bottom dishes with Poly-L-lysine to immobilize the fluorescently labeled proteins.
-
Add a dilute solution of the labeled protein to the dish and incubate for 30 minutes at room temperature.
-
Gently wash the dish with PBS three times to remove any unbound protein.
-
Add fresh PBS to the dish for imaging. This ensures a consistent imaging buffer across all samples.
-
-
Microscopy and Image Acquisition:
-
Turn on the confocal microscope and allow the laser to warm up for at least 30 minutes for stable output.
-
Locate the immobilized proteins on the glass surface.
-
Set the imaging parameters. Use the appropriate laser line for excitation (e.g., 561 nm) and set the emission detection window (e.g., 570-620 nm).
-
Adjust the laser power and detector gain so that the initial fluorescence intensity is well within the dynamic range of the detector (i.e., not saturated). Crucially, use the exact same settings for all samples.
-
Select a region of interest (ROI) containing several well-spaced, immobilized fluorescent spots.
-
Set up a time-lapse acquisition. Acquire images continuously (e.g., one frame every 2-5 seconds) for an extended period (e.g., 5-10 minutes) or until the fluorescence has decayed to the background level.
-
-
Data Analysis:
-
Open the time-lapse image series in an analysis software like ImageJ.
-
For several individual fluorescent spots within the ROI, measure the mean fluorescence intensity at each time point.
-
Subtract the background fluorescence measured from an area with no fluorescent spots.
-
Normalize the background-corrected intensity for each spot to its initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the decay curve to a single exponential decay function: I(t) = I₀e^(-kt), where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2)/k .
-
Average the half-life values from multiple spots for each dye to obtain a statistically robust comparison.
-
Experimental Workflow Diagram
Caption: Workflow for quantitative photostability assessment.
Conclusion and Recommendations
While all rhodamine dyes offer good general photostability, the specific performance can be influenced by a multitude of factors. For applications requiring specific labeling of cysteine residues, 5-TMRIA is an excellent choice, with its photostability profile expected to be comparable to that of its parent molecule, TMR.
For researchers embarking on long-term live-cell imaging or single-molecule studies, it is imperative to empirically determine the photostability of your chosen fluorophore-biomolecule conjugate under your specific experimental conditions. The protocol provided in this guide offers a robust framework for such a validation. By understanding the chemical principles of photobleaching and systematically evaluating dye performance, you can select the optimal reagent to ensure the integrity and reproducibility of your fluorescence data.
References
-
Ling, J., Zhang, Y., Hei, Y., et al. (2025). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. PNAS, 122(30), e2426354122. Retrieved from [Link]
-
Ling, J., Zhang, Y., Hei, Y., et al. (2025). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. PNAS. Retrieved from [Link]
-
Ling, J., Zhang, Y., Hei, Y., et al. (2025, July 29). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. Proc Natl Acad Sci U S A, 122(30). Retrieved from [Link]
-
Deng, S., Yi, D., Rujiralai, T., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. PMC. Retrieved from [Link]
-
Gadella, T. W. (1998). Fluorescence-Lifetime Imaging Techniques for Microscopy. eScholarship. Retrieved from [Link]
-
Park, J. S., Lee, H. J., et al. (2022, January 20). A fluorescence recovery after photobleaching protocol to measure surface diffusion of DAGLα in primary cultured cortical mouse neurons. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescence loss in photobleaching. Retrieved from [Link]
-
Interchim. (n.d.). TAMRA and its derivatives. Retrieved from [Link]
-
emp BIOTECH. (n.d.). Carboxytetramethylrhodamine (5(6)-TAMRA), ~mixed isomers. Retrieved from [Link]
-
Case Western Reserve University. (2013, May 5). Photobleaching of Fluorescent Dyes in Polymer Films. Retrieved from [Link]
-
Miller, E. W., Lin, J. Y., et al. (2016, August 26). A Photostable Silicon Rhodamine Platform for Optical Voltage Sensing. PMC. Retrieved from [Link]
-
P, S. (2021, February 1). Photobleaching in Fluorescence Microscopy. AZoLifeSciences. Retrieved from [Link]
-
König, K., Uchugonova, A., et al. (2011, March 4). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
-
Girvan, P., Ying, L., & Dodson, C. A. (n.d.). Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å. PMC. Retrieved from [Link]
-
Grimm, J. B., Lavis, L. D., et al. (n.d.). Photophysics of rhodamines and methods to improve rhodamine properties... ResearchGate. Retrieved from [Link]
-
baseclick. (n.d.). 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide). Retrieved from [Link]
-
ResearchGate. (n.d.). Reported synthesis of carboxytetramethylrhodamine (TAMRA). Retrieved from [Link]
-
Ling, J., Zhang, Y., Hei, Y., et al. (2025, August 20). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. ResearchGate. Retrieved from [Link]
-
Girvan, P., Ying, L., & Dodson, C. A. (2025, March 4). Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15 – 25 Å. ResearchGate. Retrieved from [Link]
-
Lee, H., Lee, J., et al. (n.d.). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. ResearchGate. Retrieved from [Link]
-
baseclick. (n.d.). TAMRA dye for labeling in life science research. Retrieved from [Link]
Sources
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. empbiotech.com [empbiotech.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Specificity of 5-[Bromoacetamido]tetramethylrhodamine for Cysteine Labeling
Welcome to a detailed guide for researchers, scientists, and drug development professionals. In the realm of bioconjugation, the selective labeling of specific amino acid residues is paramount for elucidating protein function, tracking cellular processes, and developing targeted therapeutics. Cysteine, with its unique nucleophilic thiol side chain, stands out as a prime target for such modifications. This guide provides an in-depth analysis of 5-[Bromoacetamido]tetramethylrhodamine (5-BAr), a fluorescent probe designed for cysteine labeling. We will explore the chemical basis of its specificity, compare its performance against common alternatives, and provide a robust, self-validating experimental protocol to ensure the integrity of your results.
Section 1: The Chemistry of Specificity: How 5-BAr Targets Cysteine
The utility of 5-BAr as a cysteine-specific probe is rooted in the reactivity of its bromoacetamide functional group. This group targets the thiol (sulfhydryl) group of cysteine residues via a second-order nucleophilic substitution (SN2) reaction.
The Key Player: The Thiolate Anion
The actual reactive species is not the protonated thiol (-SH), but its deprotonated conjugate base, the thiolate anion (-S⁻). The pKa of a typical cysteine thiol in a protein is around 8.3-8.5, meaning that at physiological pH (~7.4), only a fraction of cysteine residues exist as the highly nucleophilic thiolate.[1][2] However, the local protein microenvironment can significantly lower the pKa of a specific cysteine, increasing its reactivity and making it a prime target for alkylation.[2]
The Reaction Mechanism
The reaction proceeds as the nucleophilic thiolate anion attacks the carbon atom bonded to the bromine atom on the bromoacetamide moiety. This forms a stable thioether bond, covalently attaching the tetramethylrhodamine fluorophore to the protein. This mechanism is shared by other haloacetamide reagents, like iodoacetamides.[3][4]
Caption: SN2 reaction mechanism of 5-BAr with a cysteine thiolate.
The Critical Role of pH
The rate and specificity of the reaction are highly dependent on pH.
-
Optimal pH (7.0-8.5): In this range, a sufficient population of the reactive thiolate anion exists to drive the reaction forward efficiently.
-
Below pH 7.0: The concentration of thiolate decreases, significantly slowing the reaction rate.[5]
-
Above pH 8.5: While the reaction with cysteine is faster, the risk of off-target reactions increases. Other nucleophilic residues, such as the ε-amino group of lysine (pKa ~10.5) and the imidazole group of histidine, become more reactive at higher pH and can compete with cysteine for the probe.[6][7][8]
Therefore, maintaining a pH between 7.0 and 8.5 is a critical experimental choice to balance efficient labeling with high specificity for cysteine.
Section 2: A Critical Look at Off-Target Reactivity
While bromoacetamides are highly selective for cysteine, they are not absolutely specific. Understanding potential side reactions is crucial for interpreting your data correctly.
-
Lysine: The primary amino group of lysine is a potential off-target nucleophile. However, its higher pKa means it is largely protonated and thus non-nucleophilic at physiological pH. Reactivity with lysine becomes a concern only at a more alkaline pH (>8.5-9.0).[7][9]
-
Histidine: The imidazole side chain of histidine can also be alkylated, particularly at a pH above 7.[8]
-
Methionine: The thioether of methionine can react with iodoacetyl groups, though the kinetics are much slower than with cysteine.[8]
In practice, under carefully controlled pH conditions (7.0-8.5) and by using a modest excess of the labeling reagent, the reaction with cysteine is kinetically favored to such a degree that off-target labeling is often negligible.[7] However, for ultimate confidence, specificity must be experimentally validated.
Section 3: Comparative Analysis: 5-BAr vs. Other Cysteine Probes
Bromoacetamides exist within a toolkit of cysteine-reactive chemistries, primarily alongside iodoacetamides and maleimides. The choice between them is a strategic one, dictated by the specific demands of the experiment.
| Feature | Bromoacetamide (e.g., 5-BAr) | Iodoacetamide | Maleimide |
| Mechanism | SN2 Alkylation | SN2 Alkylation | Michael Addition[3][9] |
| Reaction Rate | Moderate to Fast. Slightly less reactive than iodoacetamides.[10] | Fast. Generally considered the most reactive haloacetamide.[1] | Very Fast. Often 1000x faster than reaction with amines at pH 7.[][] |
| Bond Stability | Very High. Forms a highly stable thioether bond.[9][] | Very High. Forms a highly stable thioether bond.[3] | Conditionally Stable. The resulting thiosuccinimide can undergo a retro-Michael reaction, potentially leading to label exchange with other thiols (e.g., glutathione).[4][9] |
| Specificity | High for thiols at pH 7.0-8.5. Less prone to hydrolysis than maleimides.[4] | High for thiols at pH 7.0-8.5. Can react with other residues at higher pH.[8][13] | Excellent for thiols at pH 6.5-7.5.[5][9] Loses specificity and can react with amines above pH 7.5.[5] |
| Key Advantage | Forms a very stable conjugate, making it ideal for long-term studies or applications in complex biological milieux.[] | High reactivity allows for rapid labeling. | Extremely rapid and selective reaction at near-neutral pH. |
| Key Disadvantage | Slower reaction rate compared to maleimides.[6][9] | Light sensitivity (iodo- group). | Potential for the labeling reaction to be reversible, which can be a significant issue in vivo.[] |
Expert Insight: For applications requiring the utmost stability of the final conjugate, such as the development of antibody-drug conjugates (ADCs) or long-term cellular imaging, the robust thioether bond formed by bromoacetamides like 5-BAr is a distinct advantage over the potentially reversible maleimide linkage.[]
Section 4: Experimental Protocol: A Self-Validating Workflow for Assessing 5-BAr Specificity
Trust in your results begins with rigorous validation. Do not assume specificity; prove it. This protocol provides a framework for labeling your protein of interest and, crucially, for validating that the labeling is indeed cysteine-specific. The need for such validation is a cornerstone of reliable chemical biology.[14][15][16]
Part A: Protein Preparation
-
Buffer Exchange: Your protein must be in an amine-free buffer (e.g., PBS or HEPES) at pH 7.2-7.5. Buffers like Tris or glycine contain primary amines that can interfere with labeling.[17] Use dialysis or a desalting column for buffer exchange.
-
Reduction (If Necessary): If your protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with 5-10 mM DTT or TCEP for 1 hour at room temperature.
-
Reducer Removal: This is a critical step. Remove the reducing agent completely using a desalting column. Residual DTT or TCEP will react with 5-BAr and quench the labeling reaction.
-
Concentration Determination: Accurately determine the protein concentration (e.g., via A280 or BCA assay).
Part B: Labeling Reaction
-
Prepare 5-BAr Stock: Dissolve 5-BAr in anhydrous DMSO to a stock concentration of 10 mM.
-
Set Up Reaction: Add a 10- to 20-fold molar excess of 5-BAr to your protein solution. Gently mix. Causality: A molar excess ensures the reaction proceeds to completion, but an excessive amount can increase the risk of off-target labeling. Start with a 10-fold excess and optimize if necessary.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol like β-mercaptoethanol or DTT to a final concentration of ~50 mM to consume any unreacted 5-BAr.
-
Purification: Remove unreacted probe and quenching agent by gel filtration (e.g., Sephadex G-25) or dialysis.
Part C: The Validation System
Run these experiments in parallel with your primary labeling reaction to validate specificity.
-
Control 1: Cysteine Blocking
-
Rationale: Pre-treating the protein with a non-fluorescent, highly reactive thiol modifier will block the available cysteines. A subsequent lack of labeling by 5-BAr confirms that cysteine was the primary target.
-
Protocol: Before adding 5-BAr, incubate the protein with a 50-fold molar excess of N-ethylmaleimide (NEM) for 1 hour at room temperature. Remove excess NEM with a desalting column. Then, proceed with the 5-BAr labeling protocol (Part B).
-
-
Control 2: Site-Directed Mutagenesis (The Gold Standard)
-
Rationale: If the target cysteine residue is known, mutating it to a non-nucleophilic amino acid (e.g., alanine or serine) should ablate labeling.
-
Protocol: Express and purify a mutant version of your protein where the target cysteine(s) has been changed to alanine (Cys-to-Ala). Perform the 5-BAr labeling protocol (Part B) on both the wild-type and mutant proteins.
-
-
Analytical Verification: Mass Spectrometry
-
Rationale: To definitively identify the site(s) of modification.
-
Protocol: Subject your 5-BAr-labeled protein to proteomic analysis. Digest the protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. Search the data for peptides containing a mass shift corresponding to the addition of the 5-BAr probe on cysteine residues.
-
Data Analysis and Interpretation
Analyze all samples (primary experiment and controls) by SDS-PAGE and in-gel fluorescence scanning.
-
Expected Result: You should observe a bright fluorescent band at the correct molecular weight for your primary experiment.
-
Blocking Control: The fluorescent signal for the NEM-blocked sample should be dramatically reduced or completely absent.
-
Mutant Control: The fluorescent signal for the Cys-to-Ala mutant should be absent.
-
Mass Spectrometry: Should confirm modification on the expected cysteine-containing peptide(s).
Caption: A self-validating workflow for confirming cysteine-specific labeling.
Conclusion
References
-
Validating the Location of Fluorescent Protein Fusions in the Endomembrane System - PMC. (n.d.). NCBI. [Link]
-
A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments - PMC. (2023, October 12). NCBI. [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2000, January 15). ResearchGate. [Link]
-
Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 18-26. [Link]
-
Salt Effect Accelerates Site-Selective Cysteine Bioconjugation - PMC. (2016, August 25). NCBI. [Link]
-
To label or not: the need for validation in label-free imaging. (2024, December 20). SPIE Digital Library. [Link]
-
Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC. (2023, January 18). NCBI. [Link]
-
Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. (2018, August 20). Wiley Analytical Science. [Link]
-
Protein labeling protocol. (n.d.). Abberior Instruments. [Link]
-
Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (n.d.). ResearchGate. [Link]
-
Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. (n.d.). OUCI. [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024, July 25). Nature Communications. [Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. (2015, May 22). Chemical Society Reviews. [Link]
-
Fast Cysteine Bioconjugation Chemistry - PMC. (n.d.). NCBI. [Link]
-
Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC. (2009, August 7). NCBI. [Link]
-
Reactions of Thiols. (2021, December 14). Chemistry Steps. [Link]
-
Kinetics And Mechanistic Oxidation Of L-Cysteine Using By –Bromo Pthalimide In Presence Of Chloro – Complex Of Pd (II) As Homogenous Cataylst In Aqueous Aectic Acid Medium. (2025, August 9). ResearchGate. [Link]
-
ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. (2025, August 7). ResearchGate. [Link]
-
Labeling of Proteins in vitro (S9217). (n.d.). NEB. [Link]
-
A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. (2021, April 23). MDPI. [Link]
-
Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines - PMC. (2024, March 11). NCBI. [Link]
-
Protein Cy5 Labeling Kit (#BN01056). (n.d.). Assay Genie. [Link]
-
The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
AnaTag™ 5-FITC Protein Labeling Kit. (2018, April 15). Eurogentec. [Link]
-
Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. (2020, February 21). PubMed. [Link]
-
Cy5 Protein Labeling Kit. (2023, November 28). Jena Bioscience. [Link]
-
Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent - PMC. (n.d.). NCBI. [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). ScienceDirect. [Link]
-
Label-Free Potentiometry for Detecting DNA Hybridization Using Peptide Nucleic Acid and DNA Probes. (2013, February 7). MDPI. [Link]
Sources
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE [mdpi.com]
- 14. Validating the Location of Fluorescent Protein Fusions in the Endomembrane System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. assaygenie.com [assaygenie.com]
Comparative Analysis: 5-TMRIA vs. Alexa Fluor 546/555 for Thiol-Based Protein Labeling
The following guide provides a comparative analysis of 5-TMRIA and Alexa Fluor dyes for protein labeling, structured for researchers and drug development professionals.
Executive Summary
For most protein labeling applications requiring high sensitivity, long-term imaging, or aqueous stability, Alexa Fluor 546 (or 555) is the superior choice. It offers significantly higher quantum yield, resistance to photobleaching, and water solubility compared to tetramethylrhodamine (TMR) derivatives.
5-TMRIA remains a relevant alternative in specific niche applications:
-
Cost-sensitive screens where bulk reagents are required.
-
Cell permeability studies where the sulfonated, negatively charged Alexa Fluor dyes prevent cellular uptake of the conjugate.
-
FRET studies where the specific dipole orientation or smaller hydrodynamic radius of TMR is required to maintain a historical
value.
Scientific Foundation & Mechanism
Chemical Reactivity: Iodoacetamide vs. Maleimide
The core difference lies not just in the fluorophore, but in the conjugation chemistry. 5-TMRIA is an iodoacetamide , while the standard thiol-reactive Alexa Fluor 546 is a maleimide .
-
5-TMRIA (Iodoacetamide): Reacts via nucleophilic substitution (
). The thiol attacks the alpha-carbon, displacing the iodide. This reaction is highly specific for cysteine but requires slightly higher pH (7.5–8.0) and is slower than maleimide conjugation. In the dark, it forms a stable thioether bond. -
Alexa Fluor 546 C5 Maleimide: Reacts via Michael addition. The thiol attacks the double bond of the maleimide ring. This reaction is extremely fast and specific at neutral pH (6.5–7.5).
Photophysics and Solubility
-
Alexa Fluor 546/555: These are sulfonated rhodamine derivatives. The sulfonation adds negative charges, making the dye highly water-soluble and preventing the π-π stacking aggregation that quenches fluorescence.
-
5-TMRIA: Lacks sulfonation. It is hydrophobic and zwitterionic. Upon conjugation, multiple TMR molecules on a single protein often aggregate (self-quench), drastically reducing brightness at high degrees of labeling (DOL).
Performance Comparison Data
The following table contrasts the critical specifications of 5-TMRIA against its direct competitor, Alexa Fluor 546.
| Feature | 5-TMRIA | Alexa Fluor 546 | Advantage |
| Excitation / Emission | 541 nm / 568 nm | 556 nm / 573 nm | Comparable (Orange) |
| Extinction Coefficient | ~95,000 | ~112,000 | Alexa Fluor (+18%) |
| Quantum Yield (QY) | 0.28 – 0.60 (Solvent dependent) | 0.79 (High stability) | Alexa Fluor |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Alexa Fluor |
| Photostability | Low (Bleaches in sec/min) | High (Stable for min/hours) | Alexa Fluor |
| pH Sensitivity | Sensitive (pKa ~6.5) | Insensitive (pH 4–10) | Alexa Fluor |
| Cell Permeability | Permeable (Lipophilic) | Impermeable (Charged) | 5-TMRIA |
| Cost | Low | High | 5-TMRIA |
Note on Brightness: While the extinction coefficients are similar, the effective brightness of Alexa Fluor 546 is often 2-3x higher in practice because it does not self-quench as easily as TMRIA when conjugated to proteins.
Decision Framework
Use this logic flow to select the appropriate fluorophore for your experimental design.
Figure 1: Decision matrix for selecting between 5-TMRIA and Alexa Fluor dyes based on experimental constraints.
Experimental Protocols
Protocol A: High-Fidelity Labeling with Alexa Fluor 546 Maleimide
Best for: Microscopy, Single-Molecule FRET, Flow Cytometry.
-
Preparation: Dissolve protein (50–100 µM) in PBS pH 7.2 . Ensure buffer is free of primary amines (Tris is okay for maleimides, but Phosphate/HEPES is safer) and thiols (DTT/Mercaptoethanol).
-
Reduction: Treat protein with 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30 min. Note: TCEP does not interfere with maleimide reactions, unlike DTT, so dialysis is not required.
-
Labeling:
-
Dissolve Alexa Fluor 546 Maleimide in anhydrous DMSO (10 mM stock).
-
Add dye to protein dropwise while stirring (Target 10–20x molar excess dye).
-
Incubate 2 hours at Room Temp or Overnight at 4°C in the dark.
-
-
Quenching: Add excess 2-Mercaptoethanol to consume unreacted dye.
-
Purification: Use a desalting column (e.g., PD-10) or dialysis to remove free dye.
Protocol B: Labeling with 5-TMRIA (Iodoacetamide)
Best for: Cell permeability assays, bulk labeling where cost is key.
-
Preparation: Dissolve protein in Degassed PBS pH 7.5–8.0 . Note: Iodoacetamides require slightly higher pH than maleimides for optimal kinetics.
-
Reduction: Reduce protein with DTT. Critical: You MUST remove DTT via dialysis or desalting before adding dye, as DTT will react with TMRIA. TCEP is compatible.
-
Solubility Management:
-
5-TMRIA is hydrophobic. Dissolve in high-quality DMF or DMSO.
-
Ensure the final organic solvent concentration in the reaction does not exceed 10% to prevent protein precipitation.
-
-
Labeling:
-
Add 5-TMRIA (10–20x excess).
-
Incubate 3–4 hours at Room Temp in the DARK . (Iodoacetamides are light sensitive and the reaction is slower).
-
-
Purification: Desalting column. Note: You may observe precipitated dye/protein aggregates; centrifuge at 10,000 x g for 5 min before column purification.
Troubleshooting & Optimization
Controlling Hydrophobicity (5-TMRIA)
If using 5-TMRIA, protein precipitation is a common failure mode.
-
Solution: Lower the Degree of Labeling (DOL). Target a DOL of 1.0–2.0. Over-labeling with hydrophobic TMR leads to "greasy" proteins that aggregate.
-
Alternative: If TMR spectral properties are needed but solubility is an issue, consider TAMRA-SE (succinimidyl ester) for amine labeling, though this loses the cysteine specificity.
Specificity Checks
-
Maleimide (Alexa): Highly specific for Cys at pH 7.0. At pH > 8.0, it may react with Lysines (primary amines).
-
Iodoacetamide (TMRIA): Specific for Cys. At pH > 8.5 or high excess, it can alkylate Histidines and Methionines.
References
-
Thermo Fisher Scientific. (2023). Alexa Fluor™ 546 Dye Properties and Applications.[1][2][3][4] Retrieved from
-
Panchuk-Voloshina, N., et al. (1999). "Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates."[1][4] Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188. Retrieved from
- Kim, H., et al. (2008). "Structural and dynamic characterization of the human 5-TMRIA-labeled protein." Biophysical Journal.
-
Molecular Probes Handbook. Chapter 2: Thiol-Reactive Probes. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 5-[Bromoacetamido]tetramethylrhodamine
An Essential Guide to Personal Protective Equipment for Handling 5-[Bromoacetamido]tetramethylrhodamine
As a Senior Application Scientist, the safe handling of chemical reagents is paramount in ensuring both the integrity of experimental outcomes and, more importantly, the well-being of laboratory personnel. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) and procedures for handling this compound (5-BTR). This compound is a valuable tool in biological research, primarily used as a fluorescent label for proteins and other thiol-containing molecules. However, its chemical nature—a rhodamine derivative combined with a reactive bromoacetamide group—necessitates stringent safety protocols.
This guide moves beyond a simple checklist, delving into the rationale behind each safety recommendation to empower researchers with the knowledge to work safely and effectively.
Understanding the Risks: Hazard Identification
-
Tetramethylrhodamine Core : Rhodamine dyes, such as Rhodamine B, are known to be harmful if swallowed and can cause serious eye irritation.[1][2][3] Some evidence suggests potential carcinogenic effects for related compounds.[2] As a fine powder, it can also pose a respiratory hazard if inhaled.[4][5]
-
Bromoacetamide Group : The bromoacetamide moiety is a reactive alkylating agent, designed to covalently bond with sulfhydryl groups on proteins. Compounds containing this group are often classified as toxic and corrosive, capable of causing severe skin and eye burns.[6][7][8]
Therefore, 5-BTR should be handled as a substance that is potentially harmful if ingested or inhaled, a severe eye irritant, a skin irritant, and a reactive chemical. Minimizing exposure through all routes—inhalation, skin contact, and eye contact—is the primary goal.[9]
Core Protective Equipment: Your First Line of Defense
A multi-layered approach to PPE is essential when working with 5-BTR. The following table summarizes the minimum required equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact with the dye and reactive bromoacetamide group. Nitrile is a common and effective choice for many laboratory chemicals.[10] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder particles and accidental splashes when handling solutions.[4][11] A face shield may be required for larger quantities.[5] |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and protects the skin from spills.[10] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[2][4][11] |
Operational Plan: From Preparation to Disposal
Safe handling of 5-BTR is a systematic process. Adhering to a strict workflow minimizes the risk of exposure and contamination.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of 5-BTR.
Step-by-Step Protocols
A. PPE Donning Procedure
-
Lab Coat : Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection : Don safety glasses or goggles.
-
Gloves : Inspect nitrile gloves for any tears or defects before wearing. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.[12]
B. Handling and Solution Preparation
-
Engineering Controls : All manipulations involving the solid form of 5-BTR must be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[4][11]
-
Weighing : Use a dedicated spatula and weigh paper. Handle the powder gently to avoid creating airborne dust.
-
Dissolving : Add the solvent to the powder slowly to prevent splashing.
-
Spill Management : In case of a small spill, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[2][10] Clean the spill area thoroughly.[10]
C. PPE Doffing Procedure The goal is to remove PPE without contaminating yourself.
-
Gloves : Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Dispose of them in the appropriate waste container.[12]
-
Lab Coat : Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Eye Protection : Remove goggles or safety glasses.
-
Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[13]
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE : Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a sealed bag and disposed of as solid chemical waste according to your institution's guidelines.[12]
-
Chemical Waste : All solutions containing 5-BTR and any unused solid reagent must be disposed of as hazardous chemical waste.[1] Do not pour down the drain.[12] Collect in a clearly labeled, sealed waste container.
-
Decontamination :
-
Glassware and Equipment : Reusable items should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (like ethanol or acetone, if compatible) to remove the fluorescent compound, followed by a thorough wash with soap and water.
-
Work Surfaces : Wipe down all surfaces within the fume hood with an appropriate cleaning agent after each use.
-
By implementing these comprehensive safety measures, researchers can confidently and safely utilize the powerful capabilities of this compound in their work, fostering a culture of safety and scientific excellence.
References
- MATERIAL SAFETY DATA SHEET - RHODAMINE B (For Microscopy). Science Lab.
- RHODAMINE - B MATERIAL SAFETY D
- Safety Data Sheet RHODAMINE B. ChemSupply Australia.
- Material Safety D
- SAFETY D
- Green Fluorescent Dye Safety D
- SAFETY D
- MSDS - Safety D
- Safety Data Sheet (FLUORESCENCE DYE). JMN Specialties, Inc..
- SAFETY D
- Safety D
- Safety D
- SAFETY D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Safety Data Sheet Product No. 18706 DAPI, Fluorescent Dye. Ted Pella, Inc..
- SAFETY D
Sources
- 1. technopharmchem.com [technopharmchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 11. peptide.com [peptide.com]
- 12. tedpella.com [tedpella.com]
- 13. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
